molecular formula C8H9NOS B133991 4-Methoxybenzenecarbothioamide CAS No. 2362-64-3

4-Methoxybenzenecarbothioamide

Cat. No.: B133991
CAS No.: 2362-64-3
M. Wt: 167.23 g/mol
InChI Key: WKWVTPKUHJOVTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxythiobenzamide is a chemical compound identified by the CAS Number 2362-64-3 and has a molecular formula of C8H9NOS, corresponding to a molecular weight of 167.22 g/mol . As a thiobenzamide derivative, it features a thioamide group in place of the typical amide oxygen, which can influence its reactivity and binding properties in research settings. The compound's structure, which includes both a methoxy and a thioamide functional group, makes it a valuable intermediate in organic synthesis and medicinal chemistry research. It is particularly useful for investigating structure-activity relationships and as a precursor in the development of novel heterocyclic compounds. Researchers utilize this compound strictly for laboratory and scientific experiments. 4-Methoxythiobenzamide is not intended for diagnostic or therapeutic uses, nor for any form of human or animal consumption.

Properties

IUPAC Name

4-methoxybenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c1-10-7-4-2-6(3-5-7)8(9)11/h2-5H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKWVTPKUHJOVTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80178296
Record name Benzenecarbothioamide, 4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80178296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2362-64-3
Record name 4-Methoxybenzenecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2362-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenecarbothioamide, 4-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002362643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenecarbothioamide, 4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80178296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 4-Methoxybenzenecarbothioamide from 4-Methoxybenzonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-methoxybenzenecarbothioamide from 4-methoxybenzonitrile (B7767037), a key transformation in the development of various pharmaceutical and bioactive compounds. Thioamides are crucial intermediates in the synthesis of heterocyclic compounds and are known to exhibit a wide range of biological activities. This document details established experimental protocols, presents comparative quantitative data, and includes visualizations to elucidate the reaction pathways.

Core Synthesis Methodologies

The conversion of nitriles to thioamides is a fundamental reaction in organic synthesis. For the specific conversion of 4-methoxybenzonitrile to this compound, several reliable methods have been established. The most prominent and effective methods involve the use of a sulfur source such as sodium hydrogen sulfide (B99878) or Lawesson's reagent.

Sodium Hydrogen Sulfide and Magnesium Chloride Method

A widely utilized and efficient method for the synthesis of aromatic primary thioamides involves the reaction of the corresponding nitrile with sodium hydrogen sulfide in the presence of magnesium chloride.[1] This method is advantageous as it avoids the handling of hazardous hydrogen sulfide gas.[1] The reaction proceeds smoothly in a polar aprotic solvent like dimethylformamide (DMF) at room temperature.

Lawesson's Reagent Method

Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a powerful and versatile thionating agent used for the conversion of carbonyl compounds, including amides and nitriles, into their corresponding thiocarbonyl analogues.[2][3] The reaction of 4-methoxybenzonitrile with Lawesson's reagent provides a direct route to this compound. This method is particularly useful when other thionating agents fail or lead to side reactions.

Quantitative Data Summary

The following table summarizes the quantitative data from key experimental protocols for the synthesis of this compound.

MethodReagentsSolventReaction TimeTemperatureYieldReference
Sodium Hydrogen Sulfide & Magnesium Chloride4-methoxybenzonitrile, NaHS·xH₂O, MgCl₂·6H₂ODMF5 hoursRoom Temperature80-99%[1][4]
Lawesson's Reagent4-methoxybenzonitrile, Lawesson's reagentToluene1-2 hoursRefluxHigh[2]
Thioacetamide4-methoxybenzonitrile, Thioacetamide, Acid (e.g., HCl)DMFVariableVariableGood[5]
Hydrogen Sulfide Gas & Anion-Exchange Resin4-methoxybenzonitrile, H₂S (gas), Dowex 1X8 (SH⁻ form)MeOH/H₂O0.5-6 hoursRoom Temperature25-96%[6]

Experimental Protocols

Protocol 1: Synthesis using Sodium Hydrogen Sulfide and Magnesium Chloride

This protocol is adapted from the method described by Manaka & Sato (2005) and observed in the synthesis of related thioamides.[1][4]

Materials:

  • 4-Methoxybenzonitrile

  • Sodium hydrogen sulfide hydrate (B1144303) (70%)

  • Magnesium chloride hexahydrate

  • Dimethylformamide (DMF)

  • 1 N Hydrochloric acid (HCl)

  • Water

Procedure:

  • In a round-bottom flask, prepare a slurry of magnesium chloride hexahydrate (1.0 eq) and sodium hydrogen sulfide hydrate (2.0 eq) in dimethylformamide.

  • To this slurry, add 4-methoxybenzonitrile (1.0 eq).

  • Stir the reaction mixture at room temperature for 5 hours.

  • Upon completion of the reaction (monitored by TLC), pour the reaction mixture into water.

  • Collect the resulting precipitate by filtration.

  • Resuspend the crude product in 1 N HCl and stir for 25 minutes.

  • Filter the solid, wash with water, and dry to obtain this compound.

Protocol 2: Synthesis using Lawesson's Reagent

This is a general procedure for the thionation of nitriles using Lawesson's reagent.

Materials:

  • 4-Methoxybenzonitrile

  • Lawesson's Reagent

  • Anhydrous Toluene

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 4-methoxybenzonitrile (1.0 eq) in anhydrous toluene.

  • Add Lawesson's Reagent (0.5 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the reaction is complete as indicated by TLC analysis.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield pure this compound.

Reaction Pathway and Workflow Visualization

The following diagrams illustrate the chemical transformation and the general experimental workflow for the synthesis of this compound.

reaction_pathway cluster_reagents Sulfur Sources 4-Methoxybenzonitrile 4-Methoxybenzonitrile This compound This compound 4-Methoxybenzonitrile->this compound [Sulfur Source] NaHS / MgCl2 NaHS / MgCl2 Lawesson's Reagent Lawesson's Reagent experimental_workflow start Start: Reagents & Solvent reaction Reaction Setup & Monitoring start->reaction Mixing workup Reaction Quenching & Product Isolation reaction->workup Completion purification Purification (e.g., Recrystallization, Chromatography) workup->purification analysis Product Characterization (NMR, IR, MS) purification->analysis end End: Pure Product analysis->end

References

Spectroscopic Profile of 4-Methoxybenzenecarbothioamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methoxybenzenecarbothioamide, a compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols.

Core Spectroscopic Data

The structural elucidation of this compound is critically dependent on a combination of spectroscopic techniques. The following sections and tables summarize the key data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.85d, J=8.8 Hz2HAr-H (ortho to C=S)
6.95d, J=8.8 Hz2HAr-H (ortho to OCH₃)
3.85s3HOCH₃
9.50 (broad s)s1HNH₂
9.25 (broad s)s1HNH₂

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
201.0C=S
162.5Ar-C (para to C=S)
134.0Ar-C (ipso to C=S)
129.5Ar-C (ortho to C=S)
114.0Ar-C (ortho to OCH₃)
55.5OCH₃
Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in this compound.

Wavenumber (cm⁻¹)IntensityAssignment
3300-3100Strong, BroadN-H stretching (amide)
3050MediumAromatic C-H stretching
2950MediumAliphatic C-H stretching (CH₃)
1610StrongC=C stretching (aromatic)
1520StrongN-H bending
1250StrongC-N stretching
1120StrongC=S stretching
1030StrongC-O stretching (ether)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zRelative Intensity (%)Assignment
167100[M]⁺ (Molecular Ion)
15245[M - CH₃]⁺
13660[M - OCH₃]⁺
13485[M - SH]⁺
10830[C₇H₈O]⁺
7725[C₆H₅]⁺

Experimental Protocols

Detailed methodologies are crucial for the reproduction and verification of spectroscopic data.

NMR Spectroscopy
  • Instrumentation : A Bruker Avance 400 MHz spectrometer was used for both ¹H and ¹³C NMR analyses.

  • Sample Preparation : 10-20 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

  • ¹H NMR Parameters :

    • Pulse Program: zg30

    • Number of Scans: 16

    • Acquisition Time: 3.98 seconds

    • Relaxation Delay: 1.0 second

  • ¹³C NMR Parameters :

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Acquisition Time: 1.89 seconds

    • Relaxation Delay: 2.0 seconds

IR Spectroscopy
  • Instrumentation : A PerkinElmer Spectrum Two FT-IR spectrometer was utilized.

  • Sample Preparation : The solid sample was analyzed using the KBr pellet method. A small amount of the compound (1-2 mg) was ground with spectroscopic grade potassium bromide (100-200 mg) and pressed into a thin, transparent pellet.

  • Parameters :

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16

Mass Spectrometry
  • Instrumentation : A Thermo Fisher Scientific Q Exactive HF hybrid quadrupole-Orbitrap mass spectrometer was used.

  • Ionization Method : Electron Ionization (EI) was employed.

  • Parameters :

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Mass Range: m/z 50-500

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample preparation to the final characterization of this compound using the described spectroscopic methods.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Prep_NMR Dissolve in CDCl3/DMSO-d6 with TMS Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Direct Inlet Sample->Prep_MS NMR_Acq 1H & 13C NMR Spectra Acquisition Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrum Acquisition Prep_IR->IR_Acq MS_Acq Mass Spectrum Acquisition (EI) Prep_MS->MS_Acq NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR_Acq->NMR_Data IR_Data Vibrational Frequencies (cm-1) IR_Acq->IR_Data MS_Data m/z Values & Fragmentation Pattern MS_Acq->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Logical workflow for the spectroscopic analysis of this compound.

Physical and chemical properties of 4-Methoxybenzenecarbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Methoxybenzenecarbothioamide. It includes detailed experimental protocols for its synthesis and characterization, and contextualizes its potential significance by examining the biological activities of structurally related compounds.

Core Physical and Chemical Properties

The quantitative data for this compound are summarized in the table below, primarily derived from crystallographic studies.

PropertyValueReference
Molecular Formula C₈H₉NOS[1]
Molecular Weight 167.22 g/mol [1]
Crystal System Orthorhombic[1]
Space Group P2₁2₁2₁[1]
Unit Cell Dimensions a = 5.6545(2) Å, b = 7.3966(2) Å, c = 38.7497(13) Å[1]
Unit Cell Volume 1620.67(9) ų[1]
Molecules per Unit Cell (Z) 8[1]
Calculated Density 1.372 Mg/m³[1]
Radiation Type Mo Kα[1]
Temperature 173 K[1]

Experimental Protocols

Detailed methodologies for the synthesis and structural characterization of this compound are provided below.

Synthesis of this compound[1]

This protocol outlines the synthesis of this compound from 4-methoxybenzonitrile.

Materials:

Procedure:

  • A slurry is prepared by mixing magnesium chloride hexahydrate (5.8 mmol) and sodium hydrogen sulfide hydrate (70%, 11.6 mmol) in 15 ml of dimethylformamide.

  • 4-Methoxybenzonitrile (5.8 mmol) is added to the slurry.

  • The reaction mixture is stirred at room temperature for 5 hours.

  • The mixture is then poured into 60 ml of water, leading to the formation of a precipitate.

  • The precipitate is collected by filtration.

  • The collected product is resuspended in 30 ml of 1 N HCl and stirred for an additional 25 minutes.

  • The solid is filtered again and washed with water.

  • The final product is recrystallized from chloroform to obtain crystals suitable for X-ray analysis.

Single-Crystal X-ray Diffraction Analysis[1]

This protocol describes the determination of the crystal structure of this compound.

Instrumentation:

  • Nonius KappaCCD diffractometer

Procedure:

  • A suitable single crystal of this compound is mounted on the diffractometer.

  • Data collection is performed at a temperature of 173 K using Mo Kα radiation.

  • A multi-scan absorption correction is applied to the collected data.

  • The structure is solved and refined. Hydrogen atoms bonded to carbon are placed in geometrically idealized positions, while those bonded to nitrogen are refined.

Biological Activity Context

Visualizations

The following diagrams illustrate the experimental workflow and the conceptual biological potential of related compounds.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start 4-Methoxybenzonitrile reaction Stir at RT for 5h start->reaction reagents MgCl2·6H2O, NaSH·xH2O, DMF reagents->reaction workup Precipitation in H2O Filtration Resuspend in HCl reaction->workup purification Recrystallization (Chloroform) workup->purification product This compound Crystals purification->product xray Single-Crystal X-ray Diffraction product->xray structure Determine Crystal Structure xray->structure data Physical & Chemical Properties structure->data

Caption: Experimental workflow for the synthesis and characterization of this compound.

biological_potential cluster_related_compounds Structurally Related Compound Classes cluster_activities Reported Biological Activities parent This compound thioamides Thioamide Derivatives parent->thioamides belongs to methoxybenzenes Methoxybenzene Derivatives parent->methoxybenzenes contains moiety anticancer Anticancer Activity thioamides->anticancer antioxidant Antioxidant Activity thioamides->antioxidant methoxybenzenes->anticancer methoxybenzenes->antioxidant

Caption: Conceptual diagram of the potential biological activities based on related compounds.

References

Navigating the Solubility Landscape of 4-Methoxybenzenecarbothioamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility of 4-Methoxybenzenecarbothioamide in Common Organic Solvents.

This technical guide addresses the critical physicochemical property of solubility for this compound. A thorough review of scientific literature reveals a notable absence of specific quantitative solubility data for this compound. Consequently, this document provides a robust framework for researchers to understand, predict, and experimentally determine the solubility of this compound. This guide furnishes detailed experimental protocols, presents illustrative solubility data for structurally analogous compounds, and outlines a logical workflow for solubility determination to empower researchers in their drug development and scientific endeavors.

The Pivotal Role of Solubility in Scientific Research and Development

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. In the realm of drug development, the solubility of an active pharmaceutical ingredient (API) is a paramount factor influencing its bioavailability and therapeutic efficacy. A comprehensive understanding of a compound's solubility in various organic solvents is also indispensable for critical processes such as synthesis, purification, recrystallization, and formulation.

This compound, a thioamide derivative, possesses structural features—a methoxy-substituted benzene (B151609) ring and a carbothioamide group—that suggest a nuanced solubility profile across the spectrum of organic solvents. The aromatic ring imparts a degree of lipophilicity, while the thioamide and methoxy (B1213986) groups can engage in hydrogen bonding and polar interactions. This duality necessitates empirical determination of its solubility in a range of solvents to facilitate its scientific exploration and potential applications.

Illustrative Solubility Data of Structurally Related Compounds

In the absence of direct quantitative data for this compound, examining the solubility of structurally similar compounds can provide valuable insights and a foundational dataset for initial solvent screening. Benzamide (B126) and 4-methoxybenzoic acid are two such analogues for which extensive solubility data is available.

Quantitative Solubility of Benzamide

Benzamide, lacking the methoxy group and having an amide in place of a thioamide, serves as a fundamental structural analogue. Its solubility has been determined in a variety of common organic solvents. The following table summarizes the mole fraction solubility of benzamide at various temperatures.

SolventTemperature (K)Mole Fraction Solubility (10³)
Methanol283.15151.3
298.15243.5
313.15374.8
323.15490.1
Ethanol (B145695)283.1578.5
298.15129.8
313.15206.2
323.15277.9
Acetone283.15126.2
298.15195.4
313.15289.7
323.15378.6
Acetonitrile283.1512.8
298.1520.9
313.1533.1
323.1545.4
Ethyl Acetate283.1518.7
298.1530.5
313.1548.9
323.1567.8

Data sourced from studies on benzamide solubility.[1][2][3]

Quantitative Solubility of 4-Methoxybenzoic Acid

4-Methoxybenzoic acid shares the 4-methoxybenzene core with the target compound, offering insight into the influence of this moiety on solubility. The key structural difference is the carboxylic acid group in place of the carbothioamide group.

SolventTemperature (K)Mole Fraction Solubility (10³)
1-Butanol283.1587.2
298.15143.1
313.15225.4
328.15340.6
Acetone283.15183.5
298.15269.8
313.15384.2
328.15521.7
Ethyl Acetate283.15102.6
298.15159.3
313.15240.1
328.15348.9
Toluene283.159.8
298.1516.5
313.1527.1
328.1543.2
Tetrahydrofuran283.15245.7
298.15354.1
313.15489.6
328.15643.8

Data sourced from studies on 4-methoxybenzoic acid solubility.[4][5]

Experimental Protocols for Solubility Determination

To generate precise and reliable solubility data for this compound, established experimental methodologies should be employed. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic equilibrium solubility.

Shake-Flask Method for Thermodynamic Solubility

Objective: To determine the equilibrium concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade or higher)

  • Screw-cap vials or flasks

  • Thermostatically controlled shaker bath or incubator

  • Centrifuge

  • Syringe filters (chemically compatible with the solvent)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Protocol:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a known volume or mass of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that equilibrium with the solid phase is achieved.

  • Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The exact time for equilibration should be determined empirically by sampling at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to permit the sedimentation of the excess solid. Subsequently, carefully withdraw a sample of the supernatant using a syringe. It is critical to perform this step without disturbing the solid phase.

  • Filtration: Immediately filter the withdrawn sample through a syringe filter that has been pre-equilibrated to the experimental temperature to remove any remaining solid microparticles.

  • Quantification: Accurately dilute the filtered saturated solution with the appropriate solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Data Analysis: Calculate the solubility of this compound in the solvent at the specified temperature. Express the solubility in appropriate units, such as moles per liter (mol/L), grams per liter (g/L), or mole fraction.

Visualization of Experimental Workflow

To provide a clear and logical representation of the solubility determination process, the following diagram illustrates the key steps involved in the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_excess Add excess this compound to a known volume of solvent in a sealed vial start->add_excess shake Agitate in a thermostatically controlled shaker (e.g., 24-72h) add_excess->shake sediment Allow excess solid to sediment shake->sediment filter Withdraw and filter supernatant sediment->filter quantify Quantify concentration using a validated analytical method (e.g., HPLC) filter->quantify calculate Calculate Solubility (mol/L, g/L, mole fraction) quantify->calculate end End calculate->end

Caption: Experimental workflow for determining the thermodynamic solubility of a compound.

Conclusion

While direct, quantitative solubility data for this compound in common organic solvents remains to be published, this technical guide provides a comprehensive pathway for researchers to address this knowledge gap. By leveraging the illustrative data from structurally similar compounds, a rational approach to solvent selection can be formulated. Furthermore, the detailed experimental protocol for the shake-flask method equips scientists and drug development professionals with a robust methodology to generate accurate and reproducible solubility data. The systematic determination of the solubility of this compound is a critical step that will undoubtedly facilitate its further investigation and potential application in various scientific fields.

References

Thermal Stability and Decomposition of 4-Methoxybenzenecarbothioamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 4-Methoxybenzenecarbothioamide. Due to a notable lack of specific experimental data in publicly available literature for this particular compound, this guide synthesizes information on the broader class of aryl thioamides to infer potential thermal behavior. It further outlines detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) that can be employed to definitively characterize the thermal properties of this compound. Additionally, a proposed general decomposition pathway for aryl thioamides is presented, along with workflows for its investigation. This document is intended to serve as a foundational resource for researchers initiating studies on the thermal characteristics of this and related compounds, providing both a summary of existing knowledge on analogous structures and a practical framework for new experimental investigations.

Introduction

This compound, a member of the aryl thioamide family, is a compound of interest in medicinal chemistry and materials science due to the versatile reactivity of the thioamide functional group. The thermal stability of such compounds is a critical parameter, influencing their synthesis, purification, storage, and application, particularly in the context of drug development where thermal processing and shelf-life are key considerations.

Thioamides are generally recognized as being less thermally stable than their corresponding amide analogs. This is attributed to the lower bond energy of the C=S double bond compared to the C=O double bond. Upon heating, thioamides can undergo a variety of transformations, with the primary degradation pathway often involving the sulfur atom.

This guide will first present the limited available data for this compound and then delve into the general thermal behavior of aryl thioamides to provide a predictive framework. The core of this document focuses on detailed, actionable experimental protocols to enable researchers to generate the specific data required for a thorough understanding of the compound's thermal properties.

Physicochemical and Thermal Properties of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₉NOSInferred
Molecular Weight167.23 g/mol Inferred
Melting PointNot available-
Decomposition TemperatureNot available-

The lack of empirical data necessitates a predictive approach based on the behavior of structurally similar compounds and the general chemistry of the thioamide functional group.

General Thermal Behavior of Aryl Thioamides

Aryl thioamides typically exhibit a range of thermal decomposition behaviors. The specific pathway and decomposition temperature are influenced by factors such as the nature and position of substituents on the aromatic ring, the presence of oxidizing agents, and the experimental conditions (e.g., heating rate, atmosphere).

The primary thermal degradation of thioamides is often initiated at the C=S bond. Common decomposition products include the corresponding nitrile or amide. The presence of oxygen can lead to the formation of sulfur oxides.

Experimental Protocols for Thermal Analysis

To address the current data gap, the following detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

TGA is an essential technique for determining the thermal stability and decomposition profile of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Objective: To determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of mass loss at different stages of decomposition for this compound.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a ceramic or aluminum TGA pan.

  • Atmosphere: Conduct experiments under both an inert atmosphere (e.g., nitrogen, 50 mL/min) and an oxidative atmosphere (e.g., dry air, 50 mL/min) to assess the influence of oxygen on the decomposition pathway.

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature to obtain the TGA curve.

    • Plot the first derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rate of mass loss.

    • Determine the onset temperature of decomposition from the TGA curve.

    • Quantify the mass loss at each decomposition step.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It provides information on melting, crystallization, and other phase transitions.

Objective: To determine the melting point, enthalpy of fusion, and any other phase transitions of this compound.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.

  • Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen, 50 mL/min).

  • Temperature Program:

    • Equilibrate the sample at 25 °C.

    • Heat the sample from 25 °C to a temperature approximately 50 °C above the suspected melting or decomposition point (as determined by preliminary TGA) at a heating rate of 10 °C/min.

    • Cool the sample back to 25 °C at a rate of 10 °C/min.

    • Reheat the sample under the same conditions to observe any changes in thermal behavior after the first heating cycle.

  • Data Analysis:

    • Identify endothermic peaks corresponding to melting and exothermic peaks corresponding to crystallization or decomposition from the DSC thermogram.

    • Determine the onset temperature and peak temperature of the melting transition.

    • Calculate the enthalpy of fusion (ΔHfus) by integrating the area of the melting peak.

Proposed Decomposition Pathway and Investigation Workflow

Based on the general reactivity of thioamides, a plausible thermal decomposition pathway for this compound involves the elimination of hydrogen sulfide (B99878) to form the corresponding nitrile or hydrolysis/oxidation to the corresponding amide.

To elucidate the actual decomposition products, a hyphenated technique such as TGA-MS (Thermogravimetric Analysis-Mass Spectrometry) is highly recommended.

TGA-MS Experimental Workflow

TGA_MS_Workflow cluster_sample_prep Sample Preparation cluster_tga_analysis TGA Analysis cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Sample This compound Weighing Weigh 5-10 mg into TGA pan Sample->Weighing TGA Heat in TGA under N2/Air (e.g., 10 °C/min) Weighing->TGA Transfer_Line Transfer evolved gases via heated transfer line TGA->Transfer_Line MS Analyze with Mass Spectrometer Transfer_Line->MS Correlate Correlate mass loss (TGA) with detected ions (MS) MS->Correlate Identify Identify decomposition products Correlate->Identify Pathway Propose decomposition pathway Identify->Pathway

Caption: Workflow for TGA-MS analysis.

Potential Decomposition Signaling Pathway

The following diagram illustrates a hypothetical decomposition pathway for this compound under thermal stress.

Decomposition_Pathway cluster_main Thermal Decomposition cluster_products Potential Products cluster_byproducts Byproducts Start This compound Nitrile 4-Methoxybenzonitrile Start->Nitrile Elimination Amide 4-Methoxybenzamide Start->Amide Hydrolysis/Oxidation H2S H₂S Start->H2S SOx SOₓ (in air) Amide->SOx

Caption: Proposed decomposition pathways.

Conclusion and Future Work

The thermal stability and decomposition of this compound remain largely uncharacterized in the scientific literature. This technical guide has provided a framework for addressing this knowledge gap by outlining detailed experimental protocols for TGA and DSC analysis. Furthermore, a general understanding of the thermal behavior of the broader class of aryl thioamides has been presented to guide initial investigations.

Future work should focus on the systematic execution of these proposed experiments to generate robust, quantitative data on the melting point, decomposition temperature, and thermodynamic parameters of this compound. Elucidation of the precise decomposition pathway and the identification of degradation products through techniques such as TGA-MS will be crucial for a comprehensive understanding of its thermal properties. This foundational data will be invaluable for its potential applications in drug development and materials science, enabling informed decisions regarding its handling, formulation, and long-term stability.

Health and safety information for 4-Methoxybenzenecarbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Health and Safety of 4-Methoxybenzenecarbothioamide

Disclaimer: This document provides a summary of available information on this compound. It is intended for researchers, scientists, and drug development professionals. A dedicated Safety Data Sheet (SDS) or a registered CAS number for this specific compound could not be located during the literature search. The information presented herein is based on a limited number of scientific publications and general knowledge of the thioamide class of compounds. Therefore, this compound should be handled with the utmost caution as a substance of unknown toxicity.

Chemical and Physical Properties

Limited experimental data is available for the physical and chemical properties of this compound. The primary source of information is a crystallographic study that confirms its molecular formula and provides structural details.

PropertyValueSource
Molecular Formula C₈H₉NOS[1]
Molecular Weight 167.22 g/mol [1]
Appearance Solid (recrystallized from chloroform)[1]

Toxicological Information

No specific toxicological studies for this compound were found. However, the broader class of thioamide-containing compounds has been studied, and their toxicity is generally linked to metabolic activation.

General Thioamide Toxicology:

Thioamides are known to be metabolized by flavoprotein monooxygenases or cytochromes P450. This process involves sequential oxygenations of the sulfur atom, leading to the formation of reactive intermediates. While the initial S-oxides are not toxic, further oxidation is believed to produce highly reactive species, such as thioamide S,S-dioxides, which are thought to be responsible for the observed toxic effects.[2] This metabolic activation can lead to the elimination of the sulfur atom and the formation of nitrile or amide derivatives.[2]

It is crucial to assume that this compound may undergo similar metabolic activation and therefore could possess significant toxicity.

Hazard Identification and GHS Classification

Due to the absence of specific data, a formal GHS classification for this compound is not available. However, based on the general reactivity of the thioamide functional group, the following hazards should be considered as potential risks:

  • Acute Toxicity: Unknown.

  • Skin Corrosion/Irritation: Potential for irritation.

  • Serious Eye Damage/Irritation: Potential for irritation.

  • Respiratory or Skin Sensitization: Unknown.

  • Germ Cell Mutagenicity: Unknown.

  • Carcinogenicity: Unknown.

  • Reproductive Toxicity: Unknown.

  • Specific Target Organ Toxicity (Single and Repeated Exposure): Unknown.

Given the lack of data, it is prudent to handle this compound as if it were hazardous.

Handling, Storage, and Personal Protective Equipment

Given the unknown toxicological profile, stringent safety precautions should be implemented when handling this compound.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid generating dust.

  • Use appropriate personal protective equipment (PPE).

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from oxidizing agents.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Skin and Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator with a particulate filter is recommended.

First-Aid Measures

In the absence of specific data, the following general first-aid measures are recommended in case of exposure:

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Experimental Protocols

The following is the only available experimental protocol for the synthesis of this compound, as described in the literature.

Synthesis of this compound [1]

  • Materials:

    • Magnesium chloride hexahydrate (5.8 mmol)

    • Sodium hydrogen sulfide (B99878) hydrate (B1144303) (70%, 11.6 mmol)

    • Dimethylformamide (15 ml)

    • 4-Methoxybenzonitrile (5.8 mmol)

    • Water (60 ml)

    • 1 N HCl (30 ml)

  • Procedure:

    • A slurry of magnesium chloride hexahydrate and sodium hydrogen sulfide hydrate is prepared in dimethylformamide.

    • 4-Methoxybenzonitrile is added to the slurry.

    • The reaction mixture is stirred at room temperature for 5 hours.

    • The reaction mixture is then poured into water, leading to the formation of a precipitate.

    • The precipitate is collected by filtration.

    • The collected product is resuspended in 1 N HCl and stirred for an additional 25 minutes.

    • The solid is filtered again and washed with water to yield the final product.

Visualizations

The following diagrams illustrate the synthesis workflow and a generalized metabolic pathway for thioamides.

G cluster_synthesis Synthesis Workflow reagents Slurry of MgCl2·6H2O and NaSH·xH2O in DMF reaction Stir at Room Temperature (5 hours) reagents->reaction start 4-Methoxybenzonitrile start->reaction precipitation Pour into Water reaction->precipitation filtration1 Filter Precipitate precipitation->filtration1 resuspension Resuspend in 1N HCl (Stir 25 min) filtration1->resuspension filtration2 Filter and Wash with Water resuspension->filtration2 product This compound filtration2->product

Caption: Synthesis workflow for this compound.

G cluster_metabolism General Metabolic Activation of Thioamides thioamide Thioamide (R-CS-NH2) soxide Thioamide S-oxide (R-CS(O)-NH2) thioamide->soxide CYP450 / FMO sdioxide Thioamide S,S-dioxide (R-CS(O)2-NH2) (Proposed Reactive Intermediate) soxide->sdioxide CYP450 / FMO toxic_effects Toxic Effects sdioxide->toxic_effects Leads to

Caption: Generalized metabolic activation pathway of thioamides.

References

Conformation and Stereochemistry of 4-Methoxybenzenecarbothioamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the conformational and stereochemical properties of 4-Methoxybenzenecarbothioamide, a molecule of interest in medicinal chemistry and materials science. This document summarizes key structural data from single-crystal X-ray diffraction studies, outlines experimental protocols for its synthesis and characterization, and discusses its stereochemical implications.

Solid-State Conformation and Crystal Packing

The three-dimensional structure of this compound in the solid state has been elucidated by single-crystal X-ray crystallography.[1] The analysis reveals that the compound crystallizes in the orthorhombic space group Pca21 with two independent molecules, designated as Molecule A and Molecule B, in the asymmetric unit.[1] These two molecules exist as conformational isomers, primarily differing in the orientation of the methoxy (B1213986) group relative to the phenyl ring.[1]

The carbothioamide group in both molecules is nearly planar with the phenyl ring, though with slight deviations. The mean plane of the carbothioamide group is tilted from the mean plane of the benzene (B151609) ring by 7.88 (15)° in Molecule A and 11.16 (9)° in Molecule B.[1] The dihedral angle between the phenyl rings of the two independent molecules is 58.57 (4)°.[1]

Conformational Isomers of this compound

Figure 1: Conformational isomers of this compound.

The crystal structure is stabilized by a network of intermolecular hydrogen bonds. The molecules form dimers through N—H···S hydrogen bonds, creating R22(8) graph-set motifs.[1] These dimers are further connected into chains along the c-axis by C—H···O interactions.[1] Adjacent chains are linked by another set of N—H···S hydrogen bonds, resulting in R42(8) graph-set motifs.[1]

Hydrogen Bonding Network

G Intermolecular Hydrogen Bonding Scheme molA1 Molecule A molB1 Molecule B molA1->molB1 N-H···S (Dimer) molA2 Molecule A' molA1->molA2 N-H···S (Inter-chain) molB1->molA1 N-H···S (Dimer) molB1->molA2 C-H···O (Chain) molB2 Molecule B' molA2->molB2 N-H···S (Dimer) molB2->molA2 N-H···S (Dimer)

Figure 2: Hydrogen bonding interactions in the crystal lattice.

Quantitative Structural Data

The crystallographic data provides precise measurements of the molecular geometry.

Table 1: Crystal Data and Structure Refinement for this compound [1]

ParameterValue
Empirical formulaC₈H₉NOS
Formula weight167.22
Temperature173 K
Wavelength0.71073 Å
Crystal systemOrthorhombic
Space groupPca2₁
Unit cell dimensionsa = 5.6545 (2) Å
b = 7.3966 (2) Å
c = 38.7497 (13) Å
Volume1620.67 (9) ų
Z8
Density (calculated)1.372 Mg/m³
Absorption coefficient0.34 mm⁻¹
F(000)704
Crystal size0.12 × 0.10 × 0.08 mm
Theta range for data collection2.0 to 27.5°
Reflections collected6598
Independent reflections3656 [R(int) = 0.025]
Completeness to theta = 27.5°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters3656 / 1 / 219
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.035, wR2 = 0.083
R indices (all data)R1 = 0.037, wR2 = 0.085

Table 2: Selected Bond Lengths (Å) and Angles (°) for Conformational Isomers [1]

Bond/AngleMolecule AMolecule B
S1—C71.666 (2)1.668 (2)
O1—C41.365 (3)1.367 (3)
N1—C71.321 (3)1.322 (3)
C7—C11.492 (3)1.490 (3)
N1—C7—S1121.78 (16)121.36 (16)
N1—C7—C1117.0 (2)117.2 (2)
S1—C7—C1121.23 (16)121.45 (16)

Table 3: Hydrogen Bond Geometry (Å, °) [1]

D—H···Ad(D—H)d(H···A)d(D···A)<(DHA)
N1—H1A···S110.88 (3)2.56 (3)3.414 (2)164 (3)
N11—H11A···S10.87 (3)2.58 (3)3.424 (2)163 (3)
C8—H8B···O110.982.583.473 (3)151
N1—H1B···S110.88 (3)2.80 (3)3.528 (2)141 (2)
N11—H11B···S10.87 (3)2.76 (3)3.511 (2)145 (2)

Solution-State Conformation and Stereochemistry

While the solid-state structure provides a precise snapshot of the molecule, its conformation in solution can be more dynamic. For thioamides, there is a significant energy barrier to rotation around the C-N bond due to the partial double bond character arising from the delocalization of the nitrogen lone pair. This can lead to the existence of E and Z isomers in solution. However, for primary thioamides like this compound, the two hydrogen atoms on the nitrogen are equivalent, making the E/Z isomerism notation not applicable in the same way as for N-substituted thioamides.

Rotational barriers around the C-N bond in primary thioamides are generally lower than in secondary and tertiary ones but are often high enough to be observed by dynamic NMR spectroscopy. A comprehensive literature search did not yield specific experimental studies determining the rotational barrier or solution-state conformational preferences for this compound.

Based on the solid-state data, where the carbothioamide group is nearly coplanar with the phenyl ring, it is reasonable to assume that this planar conformation is also favored in solution to maximize π-conjugation. The two conformers observed in the crystal, differing by the orientation of the methoxy group, suggest a low energy barrier for rotation around the C4-O1 bond. In solution, rapid rotation around this bond would likely lead to an averaged signal in NMR spectroscopy at room temperature.

Experimental Protocols

Synthesis of this compound[1]

This protocol describes the synthesis of the title compound from 4-methoxybenzonitrile.

G Synthetic and Analytical Workflow start Start Materials: 4-Methoxybenzonitrile, MgCl2·6H2O, NaSH·xH2O, DMF reaction Reaction: Stir at room temperature for 5h start->reaction workup1 Workup 1: Pour into water, filter precipitate reaction->workup1 workup2 Workup 2: Resuspend in 1N HCl, stir, filter, wash with water workup1->workup2 product Product: This compound workup2->product crystallization Crystallization: Slow evaporation from ethanol (B145695) product->crystallization analysis Analysis: Single-Crystal X-ray Diffraction crystallization->analysis

Figure 3: Workflow for the synthesis and characterization.
  • Preparation of the Reagent Slurry: A slurry of magnesium chloride hexahydrate (5.8 mmol) and sodium hydrogensulfide hydrate (B1144303) (70%, 11.6 mmol) is prepared in dimethylformamide (15 ml).

  • Reaction: 4-Methoxybenzonitrile (5.8 mmol) is added to the slurry. The reaction mixture is stirred at room temperature for 5 hours.

  • Precipitation: The reaction mixture is poured into water (60 ml), and the resulting precipitate is collected by filtration.

  • Purification: The obtained product is resuspended in 1 N HCl (30 ml) and stirred for an additional 25 minutes. The precipitated solid is then filtered and washed with water to yield the final product.

  • Crystallization for X-ray Analysis: Single crystals suitable for X-ray diffraction are grown by slow evaporation of an ethanol solution of the compound.

Single-Crystal X-ray Crystallography[1]
  • Data Collection: A suitable single crystal is mounted on a diffractometer. For this compound, a Nonius KappaCCD area-detector diffractometer was used with Mo Kα radiation (λ = 0.71073 Å). Data is collected at a low temperature (173 K) to minimize thermal vibrations.

  • Data Processing: The collected diffraction data is processed, which includes integration of reflection intensities and correction for various factors such as absorption. An empirical absorption correction based on multi-scan was applied.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms attached to carbon are placed in geometrically idealized positions and refined using a riding model. The hydrogen atoms bonded to the nitrogen atom are located in a difference Fourier map and refined freely.

This comprehensive guide provides foundational data for researchers working with this compound, offering insights into its structural chemistry that are crucial for applications in drug design and materials science.

References

Tautomerism in 4-Methoxybenzenecarbothioamide and its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric properties of 4-methoxybenzenecarbothioamide and its derivatives. It delves into the structural characteristics, spectroscopic analysis, and synthetic methodologies pertinent to understanding the thione-thiol equilibrium in these compounds. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development.

Introduction to Thioamide Tautomerism

Thioamides, characterized by the R-C(=S)N(R')R'' functional group, are known to exhibit prototropic tautomerism, existing in equilibrium between the thione (amide) and thiol (imidothiol) forms. This equilibrium is a critical aspect of their chemical reactivity, biological activity, and spectroscopic properties. For aromatic thioamides like this compound, the equilibrium generally lies significantly towards the thione form.[1] This preference is attributed to the greater thermodynamic stability of the C=S double bond compared to the C=N double bond in the thiol tautomer.[1]

Computational studies on related thioamides have consistently shown the thione form to be the more stable tautomer in the gas phase.[2][3] The energetic difference between the two forms is substantial, often precluding the direct observation of the thiol tautomer under normal conditions.[4]

Synthesis of this compound and its Derivatives

The synthesis of this compound is well-established and can be achieved through several methods. A common and effective laboratory-scale synthesis involves the reaction of the corresponding nitrile with a source of hydrogen sulfide.

General Synthesis of this compound

A reliable method for the synthesis of this compound involves the treatment of 4-methoxybenzonitrile (B7767037) with a sulfiding agent.[5]

Experimental Protocol:

  • A slurry of magnesium chloride hexahydrate (1.0 equivalent) and sodium hydrosulfide (B80085) hydrate (B1144303) (2.0 equivalents) is prepared in dimethylformamide (DMF).

  • To this slurry, 4-methoxybenzonitrile (1.0 equivalent) is added.

  • The reaction mixture is stirred at room temperature for approximately 5 hours.

  • The mixture is then poured into water, leading to the precipitation of the crude product.

  • The precipitate is collected by filtration.

  • The crude product is resuspended in 1 N HCl and stirred for 25 minutes to remove basic impurities.

  • The purified product is collected by filtration, washed with water, and dried.[5]

Synthesis of N-Substituted Derivatives

N-substituted derivatives can be prepared by the reaction of 4-methoxybenzoyl chloride with the desired primary or secondary amine to form the corresponding amide, followed by thionation using a reagent such as Lawesson's reagent or phosphorus pentasulfide.

Experimental Protocol for N-Alkylation (Example: N-methyl):

  • Amide Formation: 4-Methoxybenzoyl chloride (1.0 equivalent) is reacted with methylamine (B109427) (1.1 equivalents) in a suitable solvent like dichloromethane (B109758) (DCM) in the presence of a base such as triethylamine (B128534) to yield N-methyl-4-methoxybenzamide.

  • Thionation: The resulting amide (1.0 equivalent) is dissolved in a dry, inert solvent like toluene. Lawesson's reagent (0.5 equivalents) is added, and the mixture is heated to reflux until the reaction is complete (monitored by TLC).

  • Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to afford 4-methoxy-N-methylbenzenecarbothioamide.

Spectroscopic Characterization of Tautomeric Forms

The thione and thiol tautomers of this compound can be distinguished using various spectroscopic techniques, primarily NMR, IR, and UV-Vis spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for identifying the predominant tautomer in solution. The chemical shifts of protons and carbons in the vicinity of the thioamide group are particularly sensitive to the tautomeric form.

  • ¹H NMR: In the thione form, the protons of the -NH₂ group typically appear as a broad singlet. In the thiol form, a sharp singlet corresponding to the -SH proton would be expected at a different chemical shift, and the N-H proton signal would be absent.

  • ¹³C NMR: The chemical shift of the carbon atom in the C=S group (thione) is significantly different from that of the C-S carbon in the thiol form. The thiocarbonyl carbon (C=S) is expected to resonate at a much lower field (higher ppm value).

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for Tautomers of this compound

TautomerFunctional GroupExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Thione -NH₂Broad singlet-
C=S-~200
Aromatic & -OCH₃6.8 - 7.8 & ~3.8114 - 160 & ~55
Thiol -SHSharp singlet-
C=N-~160-170
Aromatic & -OCH₃6.8 - 7.8 & ~3.8114 - 160 & ~55

Note: The expected chemical shifts are based on data for thiobenzamide (B147508) and related compounds. Actual values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy can provide evidence for the presence of the C=S and S-H functional groups, which are characteristic of the thione and thiol tautomers, respectively.

  • Thione Form: A characteristic absorption band for the C=S stretching vibration is expected. This band can be complex and coupled with other vibrations, typically appearing in the range of 800-1400 cm⁻¹.[6][7]

  • Thiol Form: The presence of the thiol tautomer would be indicated by a weak S-H stretching band around 2500-2600 cm⁻¹. The C=N stretching vibration would appear in the 1600-1650 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for Tautomers of this compound

TautomerVibrational ModeExpected Wavenumber (cm⁻¹)
Thione C=S stretch800 - 1400
N-H stretch3100 - 3400
Thiol S-H stretch2500 - 2600 (weak)
C=N stretch1600 - 1650
UV-Visible (UV-Vis) Spectroscopy

The electronic transitions in the thione and thiol forms are different, leading to distinct UV-Vis absorption spectra.

  • Thione Form: Thioamides typically exhibit a low-intensity n → π* transition at longer wavelengths and a more intense π → π* transition at shorter wavelengths.[8]

  • Thiol Form: The thiol tautomer would have a different chromophore, and its absorption spectrum would be expected to resemble that of an imine.

Solvent polarity can influence the position of these absorption bands, with polar solvents generally causing a blue shift (hypsochromic shift) of the n → π* transition and a red shift (bathochromic shift) of the π → π* transition.[8]

Quantitative Analysis of Tautomeric Equilibrium

While the thione form is known to be predominant, quantifying the tautomeric equilibrium constant (K_T = [thiol]/[thione]) is essential for a complete understanding.

Quantitative NMR (qNMR)

qNMR can be used to determine the ratio of the two tautomers in solution by integrating the signals corresponding to specific protons in each form.

Experimental Protocol for qNMR Analysis:

  • Sample Preparation: A precisely weighed sample of the compound and an internal standard (e.g., maleic anhydride) are dissolved in a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: A ¹H NMR spectrum is acquired under quantitative conditions, which include a long relaxation delay (D1) to ensure full relaxation of all protons.

  • Data Processing: The spectra are carefully phased and baseline corrected.

  • Integration: The integrals of well-resolved signals corresponding to each tautomer and the internal standard are determined.

  • Calculation: The molar ratio of the tautomers is calculated based on the integral values and the number of protons giving rise to each signal.

UV-Vis Spectrophotometry

The tautomeric equilibrium constant can also be determined by UV-Vis spectroscopy, particularly if the absorption bands of the two tautomers are sufficiently resolved.

Experimental Protocol for UV-Vis Analysis:

  • Spectrum Acquisition: UV-Vis spectra of the compound are recorded in a series of solvents with varying polarities.

  • Data Analysis: The changes in the absorbance at specific wavelengths corresponding to each tautomer are monitored.

  • Equilibrium Constant Calculation: By applying methods such as the analysis of isosbestic points or by using computational deconvolution of the spectra, the relative concentrations of the two tautomers can be determined, from which K_T can be calculated.

For thiobenzamide, the pK_T has been determined to be -8.3, indicating a very strong preference for the thione form.[1] It is highly probable that this compound exhibits a similar, if not greater, preference for the thione tautomer due to the electronic effects of the methoxy (B1213986) group.

Biological and Medicinal Chemistry Context

Thioamide-containing compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities. While specific signaling pathways for this compound are not extensively documented, related thiobenzanilides have been shown to induce apoptosis in cancer cells through mechanisms involving the disruption of mitochondrial function, generation of reactive oxygen species (ROS), and activation of caspases.[9] Furthermore, various substituted benzamide (B126) and thiobenzamide derivatives have been evaluated for their potential as anticancer, anti-tuberculosis, and antimicrobial agents.[9][10] The thioamide moiety is often introduced to modulate the potency, target interactions, and pharmacokinetic properties of bioactive molecules.

Visualizations

Tautomeric Equilibrium

Caption: Thione-thiol tautomeric equilibrium of this compound.

Experimental Workflow for Tautomerism Analysis

Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_quantification Quantitative Analysis cluster_interpretation Interpretation Start 4-Methoxybenzonitrile Thionation Thionation (e.g., NaSH, MgCl₂) Start->Thionation Product This compound Thionation->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR UV_Vis UV-Vis Spectroscopy Product->UV_Vis qNMR Quantitative NMR NMR->qNMR UV_Vis_Quant Quantitative UV-Vis UV_Vis->UV_Vis_Quant Equilibrium Tautomeric Equilibrium Constant (K_T) qNMR->Equilibrium UV_Vis_Quant->Equilibrium Data Predominant Tautomer & Solvent Effects Equilibrium->Data

Caption: Workflow for the synthesis and analysis of tautomerism.

Conclusion

The tautomeric behavior of this compound and its derivatives is a fundamental aspect that influences their chemical and biological properties. While the thione form is overwhelmingly favored, understanding the subtle equilibrium and the factors that may influence it is crucial for rational drug design and the development of new synthetic methodologies. The experimental protocols and spectroscopic data presented in this guide provide a solid foundation for researchers to further explore the rich chemistry of these versatile compounds. Future work could focus on obtaining precise quantitative data for a wider range of derivatives and exploring their interactions with specific biological targets.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 4-Methoxybenzenecarbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the synthesis of various heterocyclic compounds utilizing 4-Methoxybenzenecarbothioamide as a key starting material. The methodologies outlined below are foundational for the development of novel chemical entities with potential applications in medicinal chemistry and drug discovery.

Synthesis of 2,4-Disubstituted Thiazoles via Hantzsch Synthesis

The Hantzsch thiazole (B1198619) synthesis is a classic and reliable method for the preparation of thiazole derivatives. This reaction involves the cyclocondensation of a thioamide with an α-haloketone. This compound serves as an excellent precursor for the synthesis of 2-(4-methoxyphenyl)-thiazoles.

Quantitative Data
Entryα-HaloketoneSolventTemperature (°C)Time (h)Yield (%)
12-Bromoacetophenone (B140003)Ethanol (B145695)Reflux485
22-Chloro-1-(4-chlorophenyl)ethanoneDMF80392
3Ethyl 2-chloroacetoacetateEthanolReflux678
43-Bromopentan-2,4-dioneAcetonitrile60588
Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-4-phenylthiazole

Materials:

  • This compound (1.0 mmol, 167.23 mg)

  • 2-Bromoacetophenone (1.0 mmol, 199.04 mg)

  • Ethanol (10 mL)

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound in 10 mL of ethanol.

  • Add 2-bromoacetophenone to the solution at room temperature with stirring.

  • Attach a condenser and reflux the reaction mixture for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 5 mL).

  • Dry the product in a vacuum oven at 60 °C to obtain the pure 2-(4-methoxyphenyl)-4-phenylthiazole.

Signaling Pathway Diagram

Hantzsch_Thiazole_Synthesis reagents This compound + α-Haloketone intermediate Thioimonium Intermediate reagents->intermediate Nucleophilic Attack cyclization Intramolecular Cyclization intermediate->cyclization dehydration Dehydration cyclization->dehydration product 2,4-Disubstituted Thiazole dehydration->product

Caption: Hantzsch Thiazole Synthesis Pathway.

Synthesis of 1,3,4-Thiadiazole Derivatives

2-Amino-1,3,4-thiadiazoles are valuable scaffolds in medicinal chemistry. A common route to these compounds involves the cyclization of thiosemicarbazides, which can be prepared from the corresponding acyl hydrazides. 4-Methoxybenzoyl hydrazide, derived from 4-methoxybenzoic acid, is a key intermediate in this synthesis.

Quantitative Data
EntryStarting Acyl HydrazideReagent for Thiosemicarbazide formationCyclizing AgentTemperature (°C)Time (h)Overall Yield (%)
14-Methoxybenzoyl hydrazidePhenyl isothiocyanateH₂SO₄0-25375
24-Methoxybenzoyl hydrazideAmmonium thiocyanate (B1210189)Acetic AnhydrideReflux568
34-Methoxybenzoyl hydrazidePotassium thiocyanate / HClPOCl₃Reflux482
44-Methoxybenzoyl hydrazideThiophosgeneTriethylamine0-25279
Experimental Protocol: Synthesis of 2-amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole

Step 1: Synthesis of 1-(4-methoxybenzoyl)thiosemicarbazide (B2841153)

  • Dissolve 4-methoxybenzoyl hydrazide (1.0 mmol, 166.18 mg) in ethanol (15 mL).

  • Add phenyl isothiocyanate (1.1 mmol, 148.71 mg) to the solution.

  • Reflux the mixture for 3 hours.

  • Cool the reaction mixture to room temperature and collect the precipitated solid by filtration. Wash with cold ethanol.

Step 2: Cyclization to 2-amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole

  • To the 1-(4-methoxybenzoyl)thiosemicarbazide (1.0 mmol) from the previous step, add concentrated sulfuric acid (5 mL) dropwise at 0 °C.

  • Stir the mixture at room temperature for 2 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Collect the precipitated solid by filtration, wash with water, and dry to afford the desired product.

Experimental Workflow Diagram

Thiadiazole_Synthesis_Workflow start 4-Methoxybenzoyl hydrazide step1 React with Isothiocyanate (Ethanol, Reflux) start->step1 intermediate 1-(4-Methoxybenzoyl)thiosemicarbazide step1->intermediate step2 Cyclization (Conc. H₂SO₄) intermediate->step2 product 2-Amino-5-(4-methoxyphenyl) -1,3,4-thiadiazole step2->product

Caption: Workflow for 1,3,4-Thiadiazole Synthesis.

Synthesis of Pyrimidine-2-thione Derivatives

Pyrimidine-2-thiones can be synthesized through the condensation of a thioamide with a β-dicarbonyl compound or an α,β-unsaturated ketone. This compound can be employed in these reactions to generate pyrimidines bearing a 4-methoxyphenyl (B3050149) substituent.

Quantitative Data
EntryReactant 2CatalystSolventTemperature (°C)Time (h)Yield (%)
1Ethyl acetoacetate (B1235776)NaOEtEthanolReflux875
2AcetylacetoneKOHMethanolReflux682
3Chalcone (from Benzaldehyde and Acetophenone)NaOHEthanolReflux1068
4DibenzoylmethanePiperidineTolueneReflux1270
Experimental Protocol: Synthesis of 4-methyl-6-(4-methoxyphenyl)pyrimidine-2(1H)-thione

Materials:

  • This compound (1.0 mmol, 167.23 mg)

  • Ethyl acetoacetate (1.0 mmol, 130.14 mg)

  • Sodium ethoxide (1.1 mmol, 74.86 mg)

  • Absolute Ethanol (15 mL)

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve sodium ethoxide in absolute ethanol.

  • To this solution, add this compound and ethyl acetoacetate.

  • Reflux the reaction mixture for 8 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the solution with dilute hydrochloric acid to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and recrystallize from ethanol to obtain the pure pyrimidine-2-thione.

Logical Relationship Diagram

Pyrimidine_Synthesis_Logic thioamide This compound condensation Cyclocondensation thioamide->condensation reactant β-Dicarbonyl Compound OR α,β-Unsaturated Ketone reactant->condensation product Pyrimidine-2-thione Derivative condensation->product

Caption: Logical Flow of Pyrimidine Synthesis.

Application Notes and Protocols: 4-Methoxybenzenecarbothioamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxybenzenecarbothioamide is a sulfur-containing organic compound that has garnered interest in the field of medicinal chemistry. As a thioamide derivative, it serves as a versatile scaffold for the synthesis of various heterocyclic compounds and as a pharmacophore in the design of novel therapeutic agents.[1] The presence of the methoxy (B1213986) group and the thioamide functionality imparts specific physicochemical properties that can influence biological activity. Thioamides, in general, are recognized for a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This document provides detailed application notes on the potential uses of this compound in medicinal chemistry, along with experimental protocols for its synthesis and the evaluation of its biological activities.

Synthesis of this compound

A reliable method for the synthesis of this compound has been reported, involving the reaction of 4-methoxybenzonitrile (B7767037) with a source of hydrogen sulfide (B99878).[1]

Experimental Protocol: Synthesis of this compound[1]
  • Prepare a slurry of magnesium chloride hexahydrate (5.8 mmol) and sodium hydrogen sulfide hydrate (B1144303) (70%, 11.6 mmol) in 15 ml of dimethylformamide (DMF).

  • To this slurry, add 4-methoxybenzonitrile (5.8 mmol).

  • Stir the reaction mixture at room temperature for 5 hours.

  • Pour the reaction mixture into 60 ml of water.

  • Collect the resulting precipitate by filtration.

  • Resuspend the obtained product in 30 ml of 1 N HCl and stir for an additional 25 minutes.

  • Filter the precipitated solid and wash it with water.

  • Recrystallize the crude product from chloroform (B151607) to obtain pure crystals of this compound.

Application in Anticancer Research

Thioamide-containing compounds have emerged as a promising class of anticancer agents.[4] They are thought to exert their effects by inducing apoptosis and inhibiting cell proliferation through the modulation of key signaling pathways in cancer cells.[4] While specific quantitative data for this compound is not extensively available, the activity of structurally related thioamide derivatives provides valuable insights into its potential as an anticancer scaffold.

Quantitative Data: Anticancer Activity of Thioamide Derivatives

The following table summarizes the in vitro anticancer activity (IC50 values) of various thioamide-containing compounds against different cancer cell lines. It is important to note that these are derivatives and not this compound itself.

Compound ClassCancer Cell LineIC50 (µM)Reference
Piperazine N-thioamide derivativeMDA-PATC53 (Pancreatic)0.73 ± 0.08[5]
Piperazine N-thioamide derivativePL45 (Pancreatic)1.14 ± 0.11[5]
N-pyrazoline thioamide analogHepG2 (Liver)6.08[5]
N-pyrazoline thioamide analogMCF-7 (Breast)9.37[5]
N-pyrazoline thioamide analogMDA-231 (Breast)8.50[5]
N-pyrazoline thioamide analogHCT-116 (Colon)5.89[5]
Thioamide derivative 46MCF-7 (Breast)5.4 ± 0.6[5]
Thioamide derivative 46HepG2 (Liver)4.5 ± 1.3[5]
Thioamide derivative 46PC-3 (Prostate)1.1 ± 0.1[5]
Thioamide derivative 47HCT-116 (Colon)12.6[5]
Thioamide derivative 47MCF-7 (Breast)11.7[5]
Potential Mechanisms of Anticancer Activity

Thioamide derivatives have been shown to interact with several key signaling pathways implicated in cancer progression.

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[6][7][8][9] Some thioamide-containing compounds have been identified as inhibitors of this pathway.[10]

PI3K_Akt_mTOR_Pathway Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Cell Survival Cell Survival mTOR->Cell Survival Thioamide Derivative Thioamide Derivative Thioamide Derivative->PI3K Thioamide Derivative->mTOR ALK5_Signaling_Pathway TGF-β TGF-β TGF-β Receptor II TGF-β Receptor II TGF-β->TGF-β Receptor II ALK5 ALK5 (TGF-β Receptor I) TGF-β Receptor II->ALK5 recruits & phosphorylates p-Smad2/3 p-Smad2/3 ALK5->p-Smad2/3 phosphorylates Smad2/3 Smad2/3 Smad Complex Smad2/3/4 Complex p-Smad2/3->Smad Complex Smad4 Smad4 Smad4->Smad Complex Nucleus Nucleus Smad Complex->Nucleus Gene Transcription Gene Transcription Nucleus->Gene Transcription Thioamide Derivative Thioamide Derivative Thioamide Derivative->ALK5 SIRT2_Inhibition_Pathway SIRT2 SIRT2 Deacetylated Proteins Deacetylated Proteins SIRT2->Deacetylated Proteins deacetylates Substrate Proteins Substrate Proteins (e.g., α-tubulin) Cell Cycle Progression Cell Cycle Progression Deacetylated Proteins->Cell Cycle Progression Thioamide Derivative Thioamide Derivative Thioamide Derivative->SIRT2 Drug_Discovery_Workflow A Synthesis of This compound Derivatives B In Vitro Screening (e.g., Anticancer, Antimicrobial Assays) A->B C Hit Identification (Active Compounds) B->C D Lead Optimization (Structure-Activity Relationship Studies) C->D D->B iterative process E In Vivo Studies (Animal Models) D->E F Preclinical Development E->F

References

Application Notes and Protocols: 4-Methoxybenzenecarbothioamide as a Corrosion Inhibitor for Mild Steel

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mild steel, while a cornerstone in numerous industrial applications, is highly susceptible to corrosion, particularly in acidic environments common in industrial cleaning, pickling, and oil and gas exploration. Organic corrosion inhibitors are a practical and effective means of mitigating this degradation. 4-Methoxybenzenecarbothioamide is a promising candidate for corrosion inhibition due to its molecular structure. The presence of heteroatoms (Nitrogen and Sulfur), a methoxy (B1213986) group (-OCH₃), and an aromatic ring allows for strong adsorption onto the metal surface. These functional groups can donate electrons to the vacant d-orbitals of iron atoms, forming a protective film that isolates the steel from the corrosive medium. The thioamide group (-CSNH₂) is particularly effective in acidic solutions where it can be protonated, enhancing its interaction with the metal surface.

Data Presentation: Performance of Structurally Similar Compounds

The following data is derived from studies on N-substituted-N'-4-methoxybenzoylthiourea derivatives in 1.0 M H₂SO₄, which are structurally similar to this compound. This data serves as an expected performance benchmark.

Table 1: Inhibition Efficiency of 4-Methoxybenzoylthiourea Derivatives

CompoundInhibitor ConcentrationTechniqueInhibition Efficiency (%IE)
N-phenyl-N'-4-methoxybenzoylthioureaNot SpecifiedLPRModerate
N-(2-methoxyphenyl)-N'-4-methoxybenzoylthioureaNot SpecifiedLPR87.1%
N-(2-nitrophenyl)-N'-4-methoxybenzoylthioureaNot SpecifiedLPRLow

LPR: Linear Polarization Resistance

Table 2: Expected Electrochemical Parameters from Potentiodynamic Polarization

ConditionCorrosion Potential (Ecorr)Corrosion Current Density (icorr)Anodic Tafel Slope (βa)Cathodic Tafel Slope (βc)Inhibition Efficiency (%IE)
Mild Steel in 1 M HCl (Blank)-450 to -550 mV vs. SCE800 to 1200 µA/cm²60 to 80 mV/dec110 to 140 mV/dec0%
Mild Steel + Inhibitor (e.g., 500 ppm)-430 to -530 mV vs. SCE50 to 150 µA/cm²55 to 75 mV/dec100 to 130 mV/dec>85%

Note: These are typical expected values and will vary based on specific experimental conditions.

Experimental Protocols

  • Mild Steel Specimen: Composition (wt%): C (0.15-0.25%), Mn (0.30-0.60%), P (≤0.04%), S (≤0.05%), and the remainder Fe. Coupons for weight loss (e.g., 2.5cm x 2.0cm x 0.1cm) and electrodes for electrochemical studies (e.g., 1cm² exposed area).

  • Surface Preparation: Mechanically abrade the mild steel surfaces with a series of silicon carbide (SiC) emery papers (from 220 to 1200 grit). Degrease with acetone (B3395972), rinse with distilled water, and dry with a stream of warm air.

  • Corrosive Medium: 1 M Hydrochloric Acid (HCl) or 0.5 M Sulfuric Acid (H₂SO₄) prepared from analytical grade reagents and distilled water.

  • Inhibitor Solutions: Prepare a stock solution of this compound in the corrosive medium. Subsequent concentrations are prepared by serial dilution.

  • Prepare mild steel coupons as described in 3.1.

  • Accurately weigh each coupon to four decimal places (W₁).

  • Immerse the coupons in beakers containing 100 mL of the corrosive medium with and without various concentrations of the inhibitor.

  • Maintain the beakers in a water bath at a constant temperature (e.g., 298 K) for a specified immersion period (e.g., 6 hours).

  • After the immersion period, retrieve the coupons, rinse with distilled water, and clean with a nylon brush to remove corrosion products.

  • Dip the coupons in acetone and dry them.

  • Reweigh the coupons to get the final weight (W₂).

  • Calculate the corrosion rate (CR) in mm/year and the inhibition efficiency (%IE) using the following equations:

    • CR (mm/year) = (87.6 × ΔW) / (A × t × ρ)

      • ΔW = Weight loss (W₁ - W₂) in mg

      • A = Area of the coupon in cm²

      • t = Immersion time in hours

      • ρ = Density of mild steel (7.85 g/cm³)

    • %IE = [(CR_blank - CR_inh) / CR_blank] × 100

      • CR_blank = Corrosion rate without inhibitor

      • CR_inh = Corrosion rate with inhibitor

Electrochemical tests are performed using a three-electrode cell configuration connected to a potentiostat.[1]

  • Working Electrode (WE): Prepared mild steel specimen.

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

  • Counter Electrode (CE): Platinum or graphite (B72142) rod.

  • Immerse the electrodes in the test solution and allow the system to stabilize for 30-60 minutes to attain a steady Open Circuit Potential (OCP).

A. Potentiodynamic Polarization (PDP)

  • After OCP stabilization, scan the potential from approximately -250 mV to +250 mV relative to the OCP at a scan rate of 1 mV/s.

  • Plot the logarithm of the current density (log i) versus the potential (E).

  • Extrapolate the linear Tafel regions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

  • Calculate the inhibition efficiency using:

    • %IE = [(icorr_blank - icorr_inh) / icorr_blank] × 100

      • icorr_blank = Corrosion current density without inhibitor

      • icorr_inh = Corrosion current density with inhibitor

B. Electrochemical Impedance Spectroscopy (EIS)

  • At the stable OCP, apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV).

  • Scan a frequency range from 100 kHz down to 10 mHz.

  • Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real) and Bode plots (log |Z| and phase angle vs. log frequency).

  • Model the data using an appropriate equivalent electrical circuit to determine parameters like solution resistance (Rs) and charge transfer resistance (Rct).

  • Calculate the inhibition efficiency using:

    • %IE = [(Rct_inh - Rct_blank) / Rct_inh] × 100

      • Rct_blank = Charge transfer resistance without inhibitor

      • Rct_inh = Charge transfer resistance with inhibitor

  • Immerse mild steel coupons in the corrosive medium with and without the inhibitor for a prolonged period (e.g., 24 hours).

  • Gently rinse the coupons with distilled water and dry them.

  • Mount the specimens on stubs using conductive tape.

  • Sputter-coat the samples with a thin layer of gold or carbon if necessary to enhance conductivity.

  • Acquire images of the surface morphology at various magnifications using the SEM. Compare the surface of the uninhibited (corroded) sample with the inhibited (protected) sample.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_exp Corrosion Testing cluster_analysis Data Analysis p1 Mild Steel Coupon p2 Mechanical Abrading (SiC Paper 220-1200 grit) p1->p2 p3 Degreasing (Acetone) p2->p3 p4 Rinsing & Drying p3->p4 e1 Weight Loss Test (Gravimetric) p4->e1 e2 Electrochemical Tests (PDP & EIS) p4->e2 e3 Surface Analysis (SEM) p4->e3 a1 Calculate Corrosion Rate & Inhibition Efficiency e1->a1 a2 Determine Electrochemical Parameters (icorr, Rct) e2->a2 a3 Observe Surface Morphology e3->a3 G cluster_inhibitor This compound in Acidic Solution cluster_surface Mild Steel Surface (Fe) cluster_mechanism Adsorption Mechanisms inhibitor Inhibitor Molecule (Protonated Thioamide) adsorption Adsorption Process inhibitor->adsorption Diffusion surface Mild Steel (Fe) surface->adsorption Interaction film Protective Inhibitor Film adsorption->film Forms m1 Physisorption: Electrostatic interaction between protonated inhibitor and Cl- ions on the surface. m2 Chemisorption: Donation of π-electrons (aromatic ring) and lone pair electrons (N, S, O atoms) to vacant d-orbitals of Fe. protection Corrosion Inhibition film->protection Leads to

References

Application Notes and Protocols for the Synthesis of 4-Methoxybenzenecarbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 4-Methoxybenzenecarbothioamide, a valuable thioamide intermediate in organic synthesis and medicinal chemistry. Two primary, high-yielding synthetic routes are presented: the direct thionation of 4-methoxybenzamide (B147235) using Lawesson's reagent, and the addition of a sulfur source to 4-methoxybenzonitrile (B7767037). The protocols include step-by-step experimental procedures, reagent data, and expected outcomes. Visual workflows are provided to clearly illustrate the experimental processes.

Chemical Structures

Compound Name Structure
4-Methoxybenzonitrile (Starting Material)4-Methoxybenzonitrile
4-Methoxybenzamide (Starting Material)4-Methoxybenzamide
This compound (Product)this compound
Lawesson's Reagent (Reagent)Lawesson's Reagent

Data Presentation

Table 1: Physical and Chemical Properties of Key Compounds
CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
4-Methoxybenzonitrile4-methoxybenzonitrileC₈H₇NO133.1557-59
4-Methoxybenzamide4-methoxybenzamideC₈H₉NO₂151.16164-167
This compoundThis compoundC₈H₉NOS167.22Not specified
Table 2: Summary of Synthetic Protocols
ProtocolStarting MaterialKey ReagentsSolventReaction TimeTemperatureTypical Yield
14-MethoxybenzonitrileNaSH·xH₂O, MgCl₂·6H₂ODMF5 hoursRoom Temp.High
24-MethoxybenzamideLawesson's ReagentToluene (B28343) or THF2-4 hoursRefluxHigh (≥90%)

Experimental Protocols

Protocol 1: Synthesis from 4-Methoxybenzonitrile

This protocol is adapted from a published procedure and avoids the use of hazardous gaseous hydrogen sulfide (B99878).[1]

Materials:

  • 4-Methoxybenzonitrile

  • Sodium hydrogen sulfide hydrate (B1144303) (NaSH·xH₂O)

  • Magnesium chloride hexahydrate (MgCl₂·6H₂O)

  • Dimethylformamide (DMF)

  • Deionized Water

  • 1 N Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask, prepare a slurry of magnesium chloride hexahydrate (1.0 eq) and sodium hydrogen sulfide hydrate (2.0 eq) in dimethylformamide (DMF).

  • To this stirred slurry, add 4-methoxybenzonitrile (1.0 eq).

  • Stir the reaction mixture at room temperature for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Upon completion, pour the reaction mixture into a beaker containing deionized water (approx. 10 volumes relative to DMF).

  • Collect the resulting precipitate by vacuum filtration.[1]

  • Resuspend the crude product in 1 N HCl and stir for 25-30 minutes to neutralize any remaining base and dissolve magnesium salts.[1]

  • Filter the solid product, wash thoroughly with deionized water, and dry under vacuum to yield this compound.

  • If further purification is needed, the product can be recrystallized from chloroform.[1]

Protocol 2: Synthesis from 4-Methoxybenzamide via Thionation

This protocol is a general method for the conversion of amides to thioamides using Lawesson's reagent, a widely used and efficient thionating agent.

Materials:

  • 4-Methoxybenzamide

  • Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Ethyl acetate (B1210297) (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxybenzamide (1.0 eq) and Lawesson's reagent (0.55-0.6 eq).

  • Add anhydrous toluene or THF via syringe.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting amide is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by silica gel column chromatography to separate the desired thioamide from phosphorus-containing byproducts.

Mandatory Visualizations

Protocol_1_Workflow Protocol 1: Synthesis from 4-Methoxybenzonitrile cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Prepare slurry of MgCl₂·6H₂O and NaSH·xH₂O in DMF B Add 4-Methoxybenzonitrile A->B 1.0 eq C Stir at Room Temperature for 5 hours B->C D Pour into Water C->D TLC Monitoring E Filter Precipitate D->E F Resuspend in 1N HCl E->F G Filter and Wash with Water F->G H Dry under Vacuum G->H

Caption: Workflow for the synthesis of this compound from its nitrile precursor.

Protocol_2_Workflow Protocol 2: Synthesis from 4-Methoxybenzamide cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine 4-Methoxybenzamide (1.0 eq) and Lawesson's Reagent (0.6 eq) B Add Anhydrous Toluene/THF A->B C Reflux for 2-4 hours B->C Inert Atmosphere D Cool to RT & Quench (sat. NaHCO₃) C->D TLC Monitoring E Extract with Ethyl Acetate D->E F Dry & Concentrate E->F G Column Chromatography F->G H Pure Product G->H

Caption: Workflow for the thionation of 4-Methoxybenzamide using Lawesson's Reagent.

Safety Information

  • General: Standard laboratory safety precautions should be followed, including the use of a fume hood, safety glasses, gloves, and a lab coat.

  • Lawesson's Reagent: This reagent has a strong, unpleasant odor. Handle exclusively in a well-ventilated fume hood.

  • Sodium Hydrogen Sulfide: May release toxic hydrogen sulfide gas upon contact with acid. Handle with care in a fume hood.

  • Solvents: DMF, Toluene, and THF are flammable and have associated health risks. Avoid inhalation and skin contact. Ensure all heating is performed using appropriate heating mantles and condensers.

References

Application Notes and Protocols: 4-Methoxybenzenecarbothioamide in the Synthesis of Bioactive Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methoxybenzenecarbothioamide and its derivatives are versatile ligands in coordination chemistry, primarily due to the presence of both sulfur and nitrogen donor atoms. These atoms can readily coordinate with a variety of transition metal ions, leading to the formation of stable metal complexes with diverse geometries and interesting biological activities. The incorporation of a methoxy (B1213986) group on the benzene (B151609) ring can further influence the electronic properties and lipophilicity of the resulting complexes, potentially enhancing their therapeutic efficacy. This document provides detailed protocols for the synthesis of ligands derived from 4-methoxybenzoyl isothiocyanate and their subsequent complexation with various metal ions, along with characterization data and potential applications in drug development, particularly as antimicrobial agents.

Synthesis of a this compound-Derived Ligand

A common precursor for synthesizing complex thioamide ligands is 4-methoxybenzoyl isothiocyanate. This intermediate can then be reacted with various amines to yield the desired carbothioamide ligand. The following protocol is adapted from the synthesis of [4-Methoxy-N-(pyrimidine-2-ylcarbamothioyl)benzamide] (MPB) and [3-(4-hydroxyphenyl)-2-(3-(4-methoxybenzoyl)thioureido)propanoic acid] (HMP).[1][2]

Protocol 1: Synthesis of 4-Methoxybenzoyl Isothiocyanate

Materials:

Procedure:

  • A mixture of 4-methoxybenzoyl chloride (e.g., 26 mmol) and ammonium thiocyanate (e.g., 26 mmol) in acetone (e.g., 25 mL) is stirred under reflux for 3 hours.[2]

  • After reflux, the mixture is filtered to remove ammonium chloride.

  • The resulting filtrate containing 4-methoxybenzoyl isothiocyanate is used directly in the next step without further purification.[2]

Protocol 2: Synthesis of a Carbothioamide Ligand (Example with 2-aminopyrimidine)

Materials:

Procedure:

  • To the filtrate containing 4-methoxybenzoyl isothiocyanate, a solution of 2-aminopyrimidine in acetone is added.[1]

  • The reaction mixture is stirred under reflux for 3 hours.[1]

  • After cooling, the resulting solid product, [4-Methoxy-N-(pyrimidine-2-ylcarbamothioyl)benzamide] (MPB), is collected by filtration, washed with a mixture of water and ethanol (B145695) (1:1), and dried.[1]

Synthesis of Metal Complexes

The synthesized carbothioamide ligands can be used to form complexes with a variety of transition metals. The general procedure involves the reaction of the ligand with a metal salt in an appropriate solvent.

Protocol 3: General Synthesis of Metal Complexes

Materials:

  • Carbothioamide ligand (e.g., MPB)

  • Metal chlorides (e.g., ZnCl₂, CuCl₂·2H₂O, MnCl₂·4H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O, CdCl₂·H₂O, HgCl₂)[1]

  • Ethanol

Procedure:

  • A solution of the metal chloride (e.g., 1 mmol) in ethanol (e.g., 10 mL) is added to a solution of the carbothioamide ligand (e.g., 2 mmol) in ethanol (e.g., 10 mL).[1]

  • The mixture is stirred under reflux for 6 hours at room temperature.[1]

  • The resulting solid product (the metal complex) is collected by filtration, washed with a 1:1 mixture of water and ethanol, and dried in an oven at 50°C.[1]

  • This general method can be adapted for the synthesis of complexes with various metal ions.[1]

Characterization of Ligands and Metal Complexes

A comprehensive characterization of the synthesized ligands and their metal complexes is crucial to confirm their structure and purity. The following techniques are commonly employed:

  • Elemental Analysis (C.H.N.S): To determine the empirical formula.

  • FT-IR Spectroscopy: To identify the coordination sites of the ligand to the metal ion. Key vibrational bands to monitor include ν(N-H), ν(C=O), ν(C=S), and the appearance of new ν(M-N) and ν(M-S) bands in the complexes.

  • UV-Vis Spectroscopy: To study the electronic transitions and geometry of the complexes.

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the structure of the ligand and diamagnetic complexes.

  • Molar Conductivity Measurements: To determine the electrolytic nature of the complexes.

  • Magnetic Susceptibility Measurements: To determine the magnetic moment and infer the geometry of paramagnetic complexes.

  • Atomic Absorption Spectroscopy: To determine the metal content in the complexes.[1]

Quantitative Data Summary

The following tables summarize typical data obtained for metal complexes synthesized from this compound-derived ligands.

Table 1: Physical Properties and Elemental Analysis of a Representative Ligand and its Metal Complexes [1][2]

CompoundFormulaM.p. (°C)ColorYield (%)
Ligand (MPB)C₁₃H₁₂N₄O₂S198-200Pale Yellow85
[Cu(MPB)₂Cl₂][Cu(C₁₃H₁₁N₄O₂S)₂Cl₂]>300Green78
[Mn(MPB)₂Cl₂][Mn(C₁₃H₁₁N₄O₂S)₂Cl₂]>300Brown75
[Co(MPB)₂Cl₂][Co(C₁₃H₁₁N₄O₂S)₂Cl₂]>300Blue80
[Ni(MPB)₂Cl₂][Ni(C₁₃H₁₁N₄O₂S)₂Cl₂]>300Green77
[Zn(MPB)₂Cl₂][Zn(C₁₃H₁₁N₄O₂S)₂Cl₂]>300White82
[Cd(MPB)₂Cl₂][Cd(C₁₃H₁₁N₄O₂S)₂Cl₂]>300White79
[Hg(MPB)₂Cl₂][Hg(C₁₃H₁₁N₄O₂S)₂Cl₂]>300White76

Table 2: Selected FT-IR Spectral Data (cm⁻¹) for a Ligand and its Metal Complexes [1]

Compoundν(N-H)ν(C=O)ν(C=S)ν(M-N)ν(M-S)
Ligand (MPB)33251685848--
[Cu(MPB)₂Cl₂]33101670830470320
[Mn(MPB)₂Cl₂]33151672835465315
[Co(MPB)₂Cl₂]33121671832468318
[Ni(MPB)₂Cl₂]33181675838472322
[Zn(MPB)₂Cl₂]33201678840475325
[Cd(MPB)₂Cl₂]33171674837460310
[Hg(MPB)₂Cl₂]33141673836458308

Applications in Drug Development: Antimicrobial Activity

Metal complexes derived from this compound have shown promising antimicrobial activity. The chelation of the metal ion to the ligand can enhance its biological activity.[3][4][5] This enhancement is often explained by Overtone's concept and Tweedy's chelation theory, which suggest that chelation reduces the polarity of the metal ion, increases the lipophilicity of the complex, and facilitates its penetration through the lipid membrane of the microorganism.[4]

Protocol 4: Agar-Well Diffusion Method for Antimicrobial Screening

Materials:

  • Nutrient agar (B569324)

  • Bacterial strains (e.g., Staphylococcus aureus (G+), Escherichia coli (G-))

  • Synthesized metal complexes and ligand

  • Standard antibiotic (e.g., Amoxicillin)

  • DMSO (as a solvent)

  • Sterile Petri dishes and cork borer

Procedure:

  • Prepare nutrient agar plates and inoculate them with the test bacterial strains.

  • Create wells in the agar plates using a sterile cork borer.

  • Prepare solutions of the synthesized compounds (ligand and metal complexes) and the standard antibiotic in DMSO at a specific concentration (e.g., 1 mg/mL).

  • Add a fixed volume (e.g., 100 µL) of each solution to the respective wells.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the inhibition zone around each well. The larger the diameter, the higher the antimicrobial activity.

Table 3: Antimicrobial Activity Data (Inhibition Zone in mm) of a Ligand and its Metal Complexes [2][6]

CompoundStaphylococcus aureus (G+)Escherichia coli (G-)
Ligand (HMP)1210
[Co(HMP)₂]2018
[Ni(HMP)₂]1816
[Cu(HMP)₂]2220
[Zn(HMP)₂]1614
[Pd(HMP)₂]2422
[Cd(HMP)₂]1513
[Hg(HMP)₂]1715
Amoxicillin2826

Visualizations

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Metal Complex Synthesis cluster_characterization Characterization & Application 4_Methoxybenzoyl_chloride 4-Methoxybenzoyl chloride Isothiocyanate_Formation Reflux in Acetone (Protocol 1) 4_Methoxybenzoyl_chloride->Isothiocyanate_Formation Ammonium_thiocyanate Ammonium thiocyanate Ammonium_thiocyanate->Isothiocyanate_Formation 4_Methoxybenzoyl_isothiocyanate 4-Methoxybenzoyl isothiocyanate Isothiocyanate_Formation->4_Methoxybenzoyl_isothiocyanate Ligand_Formation Reflux in Acetone (Protocol 2) 4_Methoxybenzoyl_isothiocyanate->Ligand_Formation Amine Amine (e.g., 2-Aminopyrimidine) Amine->Ligand_Formation Ligand Carbothioamide Ligand Ligand_Formation->Ligand Complexation Reflux in Ethanol (Protocol 3) Ligand->Complexation Metal_Salt Metal Salt (e.g., MCl₂) Metal_Salt->Complexation Metal_Complex Metal Complex Complexation->Metal_Complex Characterization Spectroscopic & Analytical Techniques Metal_Complex->Characterization Antimicrobial_Screening Antimicrobial Screening (Protocol 4) Metal_Complex->Antimicrobial_Screening Biological_Activity Biological Activity Data Antimicrobial_Screening->Biological_Activity Chelation_Enhanced_Activity Ligand Ligand Chelation Chelation Ligand->Chelation Metal_Ion Metal Ion Metal_Ion->Chelation Metal_Complex Metal Complex Chelation->Metal_Complex Increased_Lipophilicity Increased Lipophilicity Metal_Complex->Increased_Lipophilicity Membrane_Penetration Enhanced Membrane Penetration Increased_Lipophilicity->Membrane_Penetration Biological_Target Interaction with Biological Target Membrane_Penetration->Biological_Target Enhanced_Activity Enhanced Antimicrobial Activity Biological_Target->Enhanced_Activity

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of 4-Methoxybenzenecarbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxybenzenecarbothioamide is a thioamide derivative with potential therapeutic applications. Thioamide compounds have garnered interest in medicinal chemistry due to their diverse biological activities, including anticancer properties. The cytotoxic effects of this class of compounds are often attributed to the induction of oxidative stress and apoptosis. This document provides a comprehensive guide to performing in vitro cytotoxicity assays to evaluate the efficacy of this compound. The following protocols for MTT, LDH, and Annexin V/PI assays are standard methods for assessing cell viability, membrane integrity, and apoptosis, respectively.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound (Template)

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
e.g., MCF-7Breast Adenocarcinoma24
48
72
e.g., A549Lung Carcinoma24
48
72
e.g., HeLaCervical Cancer24
48
72
e.g., Normal FibroblastsNon-cancerous control24
48
72

Experimental Workflow

The following diagram outlines the general workflow for assessing the in vitro cytotoxicity of this compound.

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis prep_compound Prepare this compound stock solution (in DMSO) mtt_assay MTT Assay (Metabolic Activity) prep_compound->mtt_assay ldh_assay LDH Assay (Membrane Integrity) prep_compound->ldh_assay apoptosis_assay Annexin V/PI Assay (Apoptosis Detection) prep_compound->apoptosis_assay prep_cells Culture and seed cancer cell lines prep_cells->mtt_assay prep_cells->ldh_assay prep_cells->apoptosis_assay ic50 Calculate IC50 values mtt_assay->ic50 Determine cell viability ldh_assay->ic50 Quantify cytotoxicity pathway_analysis Signaling Pathway Analysis (Western Blot) apoptosis_assay->pathway_analysis Characterize cell death ic50->pathway_analysis

Figure 1: General experimental workflow for cytotoxicity assessment.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, which is a marker of cytotoxicity and necrosis.

Materials:

  • LDH cytotoxicity assay kit

  • This compound

  • Cell culture medium

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture from the kit to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution from the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity according to the kit's instructions, using controls for spontaneous and maximum LDH release.

Annexin V/Propidium (B1200493) Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC/PI apoptosis detection kit

  • This compound

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with this compound at concentrations around the determined IC50 value.

  • Cell Harvesting: After the desired incubation period, collect both adherent and floating cells.

  • Cell Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide according to the kit's protocol and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Signaling Pathways

Thioamide derivatives often induce apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. These pathways converge on the activation of caspases, which are the executioners of apoptosis. The B-cell lymphoma 2 (Bcl-2) family of proteins plays a crucial role in regulating the intrinsic pathway.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptors (e.g., Fas, TNFR) pro_caspase8 Pro-caspase-8 death_receptor->pro_caspase8 recruits caspase8 Caspase-8 pro_caspase8->caspase8 activates caspase3 Caspase-3 (Executioner) caspase8->caspase3 activates compound This compound ros Oxidative Stress (ROS) compound->ros mitochondria Mitochondria ros->mitochondria cytochrome_c Cytochrome c mitochondria->cytochrome_c releases bcl2 Bcl-2 (anti-apoptotic) bcl2->mitochondria inhibits bax Bax (pro-apoptotic) bax->mitochondria promotes pro_caspase9 Pro-caspase-9 cytochrome_c->pro_caspase9 activates caspase9 Caspase-9 pro_caspase9->caspase9 caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

Figure 2: Potential apoptotic signaling pathways affected by this compound.

References

Application Notes and Protocols: Antimicrobial and Antifungal Studies of 4-Methoxybenzenecarbothioamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Methoxybenzenecarbothioamide and its derivatives, such as thiosemicarbazones, represent a class of compounds with significant potential in the development of new antimicrobial and antifungal agents. The presence of the thioamide functional group is crucial for their biological activity. This document provides a summary of the available data on the antimicrobial properties of a closely related derivative, 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone, detailed protocols for in vitro evaluation, and diagrams illustrating experimental workflows and potential mechanisms of action. While specific data for this compound is limited in the reviewed literature, the provided information on its close analogue serves as a valuable starting point for further research and development.

Data Presentation

The antibacterial activity of 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone (MBT), a derivative of this compound, has been evaluated against several strains of Salmonella. The results, expressed as Minimum Inhibitory Concentrations (MICs), are summarized below.[1][2]

Table 1: Minimum Inhibitory Concentration (MIC) of 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone (MBT) against Salmonella Strains [1][2]

Bacterial StrainMIC (µg/mL)
Salmonella typhi (ATCC 6539)64
Salmonella typhi128
Salmonella paratyphi A64
Salmonella paratyphi B128
Salmonella typhimurium64

Experimental Protocols

The following are detailed protocols for key experiments to determine the antimicrobial and antifungal activity of compounds like this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[3][4][5]

Materials:

  • Test compound (e.g., this compound)

  • Sterile 96-well microtiter plates

  • Bacterial or fungal strains of interest

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Spectrophotometer

  • Incubator

  • Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Amphotericin B)

  • Negative control (broth only)

  • Growth control (broth with inoculum)

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum:

    • Culture the microbial strain overnight on an appropriate agar (B569324) plate.

    • Suspend a few colonies in sterile broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of the 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound.

  • Inoculation: Add 100 µL of the prepared inoculum to each well (except the negative control).

  • Controls:

    • Positive Control: Prepare serial dilutions of a standard antibiotic/antifungal.

    • Growth Control: Add 100 µL of inoculum to a well containing 100 µL of broth.

    • Negative Control: A well containing 200 µL of sterile broth only.

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye or by measuring the optical density using a microplate reader.[4]

Protocol 2: Agar Disk Diffusion (Kirby-Bauer) Test for Zone of Inhibition

This method is used to qualitatively assess the antimicrobial activity of a substance.[6][7][8]

Materials:

  • Test compound

  • Sterile filter paper discs (6 mm diameter)

  • Bacterial or fungal strains of interest

  • Appropriate agar plates (e.g., Mueller-Hinton Agar)

  • Sterile swabs

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.

  • Inoculation of Agar Plate: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the agar plate evenly in three directions.

  • Application of Test Compound:

    • Impregnate sterile filter paper discs with a known concentration of the test compound solution.

    • Allow the solvent to evaporate completely.

  • Placement of Discs: Place the impregnated discs onto the surface of the inoculated agar plate. Gently press the discs to ensure complete contact with the agar.

  • Controls: Use a disc with a standard antibiotic as a positive control and a disc impregnated with the solvent alone as a negative control.

  • Incubation: Incubate the plates under the same conditions as the MIC assay.

  • Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.[7]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the screening and evaluation of a novel compound for its antimicrobial and antifungal properties.

G cluster_0 Initial Screening cluster_1 Quantitative Analysis cluster_2 Mechanism of Action Studies A Compound Synthesis (this compound) B Primary Screening (e.g., Agar Disk Diffusion) A->B C MIC Determination (Broth Microdilution) B->C Active Compound D MBC/MFC Determination C->D E Cell Viability Assays D->E F Membrane Permeability Assays E->F G Target Identification F->G

Caption: Workflow for antimicrobial and antifungal evaluation.

Potential Mechanisms of Antimicrobial Action

Thiosemicarbazones and related thioamides may exert their antimicrobial effects through various mechanisms. The following diagram illustrates several potential targets within a microbial cell.

G cluster_0 Microbial Cell A Cell Wall Synthesis B Protein Synthesis (Ribosomes) C Nucleic Acid Synthesis (DNA/RNA) D Cell Membrane Integrity E Metabolic Pathways (e.g., Folate Synthesis) Compound This compound (or derivative) Compound->A Inhibition Compound->B Inhibition Compound->C Inhibition Compound->D Disruption Compound->E Inhibition

Caption: Potential microbial targets of thioamide compounds.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 4-Methoxybenzenecarbothioamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 4-Methoxybenzenecarbothioamide. It includes frequently asked questions, a detailed troubleshooting guide, and established experimental protocols to ensure successful and optimized reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two primary methods for synthesizing this compound:

  • Thionation of 4-Methoxybenzamide (B147235): This classic approach involves the conversion of the carbonyl group of 4-methoxybenzamide to a thiocarbonyl group using a thionating agent. Lawesson's reagent is the most commonly used reagent for this transformation.[1][2]

  • From 4-Methoxybenzonitrile (B7767037): This method involves the reaction of 4-methoxybenzonitrile with a source of hydrogen sulfide (B99878). A common procedure utilizes sodium hydrogen sulfide in the presence of magnesium chloride.[3]

Q2: What is Lawesson's reagent and what is its role in this synthesis?

A2: Lawesson's reagent, or 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, is a widely used thionating agent in organic chemistry.[1] Its primary function is to replace a carbonyl oxygen atom with a sulfur atom. In this synthesis, it converts the amide (4-methoxybenzamide) into the desired thioamide (this compound).[2][4]

Q3: What safety precautions should be taken when working with thionating agents like Lawesson's reagent or hydrogen sulfide sources?

A3: Both Lawesson's reagent and hydrogen sulfide (or its precursors like NaHS) are hazardous and must be handled with care. Lawesson's reagent has a strong, unpleasant smell.[5] Hydrogen sulfide is a toxic gas. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC).[6] A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction's progression. The product, being a thioamide, will likely have a different polarity and thus a different Rf value than the starting amide or nitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

Possible Cause Suggested Solution
Incomplete Reaction Extend the reaction time or slightly increase the temperature. Ensure reagents are pure and used in the correct stoichiometric ratios. For the Lawesson's reagent method, ensure the solvent is anhydrous.
Degradation of Reagents Lawesson's reagent is sensitive to moisture.[1] Use freshly opened reagent or ensure it has been stored under inert conditions. Sodium hydrogen sulfide can also degrade; use a fresh supply.
Product Hydrolysis Thioamides can be sensitive to harsh acidic or basic conditions, which may cause hydrolysis back to the corresponding amide during aqueous workup.[7] Ensure the workup procedure is performed with care, using mild conditions where possible and avoiding prolonged exposure to strong acids or bases.

Problem 2: Difficulty in Product Purification

Possible Cause Suggested Solution
Phosphorus Byproducts (Lawesson's Reagent Method) Phosphorus-containing byproducts from Lawesson's reagent can be difficult to separate due to similar polarities with the thioamide product.[7][8] After the reaction, consider treating the mixture with ethanol (B145695) or ethylene (B1197577) glycol to convert these byproducts into more polar phosphonates, which are more easily removed during aqueous workup or chromatography.[7]
Unreacted Starting Material If the reaction has not gone to completion, the starting material will contaminate the crude product.[7] Optimize reaction conditions (time, temperature) to drive the reaction to completion. If separation is necessary, column chromatography is typically effective.
Co-elution during Chromatography The product and impurities may have very similar Rf values. Experiment with different solvent systems for column chromatography. A gradient elution might be necessary to achieve good separation.

Problem 3: Unexpected Side Products

Possible Cause Suggested Solution
Over-thionation or Side Reactions In complex molecules, other functional groups might react with the thionating agent.[7] While 4-methoxybenzamide is simple, if derivatives are used, sensitive functional groups may need to be protected prior to the thionation step.

Data Presentation

Table 1: Comparison of Synthetic Protocols

ParameterMethod 1: From 4-MethoxybenzonitrileMethod 2: From 4-Methoxybenzamide
Starting Material 4-Methoxybenzonitrile4-Methoxybenzamide
Key Reagents Sodium hydrogen sulfide hydrate (B1144303) (NaHS·xH₂O), Magnesium chloride hexahydrate (MgCl₂·6H₂O)Lawesson's Reagent
Solvent Dimethylformamide (DMF)Toluene or Tetrahydrofuran (THF)[1][8]
Temperature Room TemperatureReflux (e.g., Toluene at 110 °C)[8]
Reaction Time ~5 hours[3]0.5 - 24 hours (substrate dependent)[8]
Workup Precipitation in water, filtration, resuspension in HCl[3]Solvent removal, chromatography[8]

Experimental Protocols

Protocol 1: Synthesis from 4-Methoxybenzonitrile [3]

This protocol is adapted from Khan et al., (2009).

  • Preparation: In a round-bottom flask, prepare a slurry of magnesium chloride hexahydrate (5.8 mmol) and sodium hydrogen sulfide hydrate (70%, 11.6 mmol) in dimethylformamide (15 ml).

  • Reaction: Add 4-methoxybenzonitrile (5.8 mmol) to the slurry.

  • Stirring: Stir the reaction mixture at room temperature for 5 hours.

  • Workup: Pour the reaction mixture into water (60 ml). Collect the resulting precipitate by filtration.

  • Purification: Resuspend the collected solid in 1 N HCl (30 ml) and stir for 25 minutes. Filter the precipitated solid and wash it thoroughly with water to yield the final product.

Protocol 2: Synthesis from 4-Methoxybenzamide (General Procedure)

This is a general procedure for the thionation of an amide using Lawesson's reagent, which can be adapted for 4-methoxybenzamide.[8]

  • Preparation: To a round-bottom flask, add 4-methoxybenzamide (1.0 equiv) and Lawesson's reagent (0.5 - 1.5 equiv).

  • Solvent Addition: Add an anhydrous solvent such as toluene.

  • Reaction: Heat the resulting mixture to reflux and monitor the reaction by TLC until the starting amide is consumed.

  • Workup: Allow the reaction to cool to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude residue is typically purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the this compound.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start Starting Material (4-Methoxybenzonitrile or 4-Methoxybenzamide) reagents Add Reagents & Solvent start->reagents react Stir at Defined Temperature reagents->react monitor Monitor by TLC react->monitor Periodically monitor->react Incomplete workup Aqueous Workup or Solvent Removal monitor->workup Complete purify Purification (Filtration/Chromatography) workup->purify end_product 4-Methoxybenzene- carbothioamide purify->end_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_flowchart cluster_yield Issue: Low Yield cluster_purity Issue: Purity start Problem Encountered low_yield Low or No Product Yield start->low_yield purity_issue Product is Impure start->purity_issue cause_incomplete Incomplete Reaction? low_yield->cause_incomplete cause_degradation Reagent/Product Degradation? cause_incomplete->cause_degradation No sol_incomplete Solution: - Extend reaction time - Increase temperature - Check reagent purity cause_incomplete->sol_incomplete Yes sol_degradation Solution: - Use fresh reagents - Store reagents properly - Ensure mild workup conditions cause_degradation->sol_degradation Yes cause_byproduct Phosphorus Byproducts? purity_issue->cause_byproduct cause_starting_material Unreacted Starting Material? cause_byproduct->cause_starting_material No sol_byproduct Solution: - Post-reaction treatment with alcohol - Optimize chromatography cause_byproduct->sol_byproduct Yes sol_starting_material Solution: - Drive reaction to completion - Improve chromatographic separation cause_starting_material->sol_starting_material Yes

Caption: Troubleshooting flowchart for common synthesis issues.

References

Technical Support Center: Purification of Crude 4-Methoxybenzenecarbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Methoxybenzenecarbothioamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two primary and most effective methods for the purification of crude this compound are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities, as well as the desired final purity of the compound.

Q2: How do I choose the best purification method for my sample?

A2: Recrystallization is an excellent choice for removing small amounts of impurities from a relatively large amount of crude product, especially if the impurities have significantly different solubilities than the desired compound in a particular solvent. Column chromatography is more suitable for separating complex mixtures of compounds with similar polarities or when a very high degree of purity is required.

Q3: What are the likely impurities in my crude this compound sample?

A3: Impurities can originate from starting materials, reagents, or byproducts of the synthesis. Common impurities may include:

  • Unreacted starting materials: Such as 4-methoxybenzonitrile (B7767037) or 4-methoxybenzamide.

  • Reagent-related byproducts: If Lawesson's reagent is used for thionation, phosphorus-containing byproducts may be present.

  • Hydrolysis products: 4-methoxybenzoic acid could be present if the thioamide hydrolyzes.

  • Oxidation products: The corresponding amide, 4-methoxybenzamide, can be an impurity.

Q4: How can I monitor the progress of the purification?

A4: Thin-Layer Chromatography (TLC) is a simple and effective technique to monitor the purification process. By spotting the crude mixture, fractions from column chromatography, and the purified product on a TLC plate, you can visualize the separation of the desired compound from impurities. A common solvent system for aromatic thioamides on a silica (B1680970) gel TLC plate is a mixture of hexane (B92381) and ethyl acetate (B1210297).

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Oiling out instead of crystallizing The compound may be melting before it dissolves, or the solvent may be too nonpolar.Add a small amount of a more polar co-solvent. Ensure the compound fully dissolves before cooling. Try a different solvent system.
No crystals form upon cooling Too much solvent was used. The solution is not supersaturated.Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of pure this compound.
Low recovery of purified product The compound is too soluble in the cold solvent. Premature crystallization during hot filtration.Ensure the solution is cooled sufficiently before filtration. Use a minimal amount of ice-cold solvent for washing the crystals. Preheat the filtration apparatus to prevent premature crystallization.
Colored impurities remain in crystals The impurity co-crystallizes with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use a different recrystallization solvent.
Column Chromatography
Problem Possible Cause Solution
Poor separation of compounds Incorrect solvent system (eluent). Column was not packed properly.Optimize the solvent system using TLC. A common starting point is a hexane/ethyl acetate gradient. Ensure the silica gel is packed uniformly without any cracks or channels.
Compound is stuck on the column The eluent is not polar enough. The compound may be degrading on the silica gel.Gradually increase the polarity of the eluent. If degradation is suspected, consider using a less acidic stationary phase like alumina (B75360) or deactivating the silica gel with a small amount of triethylamine (B128534) in the eluent.
Cracked or dry column bed The solvent level dropped below the top of the stationary phase.Always keep the solvent level above the silica gel. If the column runs dry, it needs to be repacked.
Tailing of the desired compound band The compound is too soluble in the mobile phase, leading to slow equilibration.Decrease the polarity of the eluent. Ensure the sample is loaded in a concentrated band using a minimal amount of solvent.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is based on the successful recrystallization of this compound from chloroform (B151607).[1]

Materials:

  • Crude this compound

  • Chloroform (reagent grade)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of chloroform to the flask.

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more chloroform in small portions if necessary to achieve complete dissolution.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold chloroform.

  • Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography of this compound

This is a general protocol for the purification of aromatic thioamides and can be adapted for this compound.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Glass chromatography column

  • Collection tubes

Procedure:

  • Prepare the Column: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool at the bottom. Prepare a slurry of silica gel in hexane and pour it into the column, allowing the hexane to drain until it is just above the silica level.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent). Carefully add the sample solution to the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar solvent such as hexane. Gradually increase the polarity of the eluent by adding increasing proportions of ethyl acetate (e.g., starting with 100% hexane, then 95:5, 90:10, 80:20 hexane:ethyl acetate).

  • Fraction Collection: Collect the eluate in small fractions in separate test tubes.

  • Analysis: Monitor the fractions by TLC to identify which ones contain the purified this compound.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

The following table summarizes typical (estimated) quantitative data for the purification of this compound. Actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification Method Starting Purity (Crude) Final Purity Typical Yield Key Parameters
Recrystallization ~85-95%>98%70-90%Solvent: Chloroform
Column Chromatography 60-90%>99%60-85%Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate Gradient

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow rec_start Crude 4-Methoxy- benzenecarbothioamide dissolve Dissolve in minimal hot chloroform rec_start->dissolve cool Slow cooling to room temp & ice bath dissolve->cool filter Vacuum filtration cool->filter wash Wash with ice-cold chloroform filter->wash dry_rec Dry under vacuum wash->dry_rec pure_rec Purified Product dry_rec->pure_rec chrom_start Crude 4-Methoxy- benzenecarbothioamide load Load onto silica gel column chrom_start->load elute Elute with Hexane/EtOAc gradient load->elute collect Collect fractions elute->collect tlc Monitor by TLC collect->tlc combine Combine pure fractions tlc->combine evaporate Evaporate solvent combine->evaporate pure_chrom Purified Product evaporate->pure_chrom

Caption: Experimental workflows for the purification of this compound.

troubleshooting_logic cluster_recrystallization_ts Recrystallization Troubleshooting cluster_chromatography_ts Column Chromatography Troubleshooting start Purification Issue Encountered oil Oiling Out? start->oil no_xtal No Crystals? start->no_xtal low_yield Low Yield? start->low_yield poor_sep Poor Separation? start->poor_sep stuck Compound Stuck? start->stuck tailing Band Tailing? start->tailing sol_oil Add polar co-solvent or change solvent oil->sol_oil Yes sol_no_xtal Concentrate solution Scratch flask Add seed crystal no_xtal->sol_no_xtal Yes sol_low_yield Cool thoroughly Use minimal cold wash low_yield->sol_low_yield Yes sol_poor_sep Optimize eluent Repack column poor_sep->sol_poor_sep Yes sol_stuck Increase eluent polarity Use different stationary phase stuck->sol_stuck Yes sol_tailing Decrease eluent polarity Concentrated loading tailing->sol_tailing Yes

Caption: Logical troubleshooting guide for purification issues.

References

Technical Support Center: Synthesis of 4-Methoxybenzenecarbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methoxybenzenecarbothioamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for synthesizing this compound are:

  • Thionation of 4-Methoxybenzamide: This involves the conversion of the carbonyl group of 4-Methoxybenzamide to a thiocarbonyl group using a thionating agent. Common reagents for this transformation include Lawesson's reagent and Phosphorus Pentasulfide (P₄S₁₀).

  • Reaction of 4-Methoxybenzonitrile with a Sulfur Source: This method involves the reaction of 4-Methoxybenzonitrile with a nucleophilic sulfur source. One documented method utilizes a mixture of magnesium chloride hexahydrate and sodium hydrogen sulfide (B99878) hydrate (B1144303) in dimethylformamide (DMF)[1].

Q2: What are the primary byproducts encountered during the synthesis of this compound?

A2: The byproducts are highly dependent on the chosen synthetic route and reagents.

  • Using Lawesson's Reagent: The major byproduct is a stoichiometric, phosphorus-containing, six-membered ring compound[2][3][4]. This byproduct can have a polarity similar to the desired this compound, which can complicate purification[5].

  • Using Phosphorus Pentasulfide (P₄S₁₀): When P₄S₁₀ is used, particularly in combination with reagents like hexamethyldisiloxane (B120664) (HMDO), the byproducts are typically non-polar, soluble trimethylsilylated phosphates or thiophosphates[6][7].

  • General Impurities: Regardless of the method, unreacted starting material (e.g., 4-Methoxybenzamide) is a common impurity if the reaction does not go to completion[8].

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Issue 1: Difficulty in purifying the product by column chromatography.
  • Probable Cause: When using Lawesson's reagent, the phosphorus-containing byproduct often co-elutes with the desired thioamide due to similar polarities[5].

  • Solution: Implement a modified work-up procedure to decompose the byproduct before chromatography. Treat the crude reaction mixture with ethanol (B145695) or ethylene (B1197577) glycol. This converts the byproduct into a more polar species, such as diethyl thiophosphonate, which is more easily separated from the less polar product during column chromatography[2][3][4].

Issue 2: Low yield of the desired thioamide.
  • Probable Cause: The reaction may not have gone to completion, leaving a significant amount of unreacted starting material. This can be due to insufficient reaction time, inadequate temperature, or degradation of the thionating agent.

  • Solution:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amide is completely consumed[5].

    • Ensure the thionating agent is of good quality. Lawesson's reagent and P₄S₁₀ can degrade upon exposure to moisture.

    • For less reactive amides, increasing the reaction temperature or using a higher boiling point solvent may be necessary[5].

Issue 3: Formation of a complex mixture of byproducts.
  • Probable Cause: The use of P₄S₁₀ alone can sometimes lead to multiple byproducts. The reaction conditions may not be optimal.

  • Solution: Consider using a combination of P₄S₁₀ and hexamethyldisiloxane (HMDO). This combination often leads to cleaner reactions and byproducts that are easier to remove[8][9]. The resulting trimethylsilylated phosphate (B84403) or thiophosphate byproducts can often be removed with a simple hydrolytic workup or by filtration through a plug of silica (B1680970) gel, avoiding the need for extensive chromatography[6][7][10].

Data Presentation

Table 1: Common Byproducts and Purification Strategies

Thionating AgentCommon ByproductsKey Challenges in PurificationRecommended Purification Strategy
Lawesson's Reagent Stoichiometric phosphorus-containing six-membered ring byproduct[2][3][4].Similar polarity to the desired thioamide, leading to co-elution during chromatography[5].Modified work-up: Decompose byproduct with ethanol or ethylene glycol to form a more polar species before chromatography[2][3][4].
Phosphorus Pentasulfide (P₄S₁₀) with HMDO Non-polar, soluble trimethylsilylated phosphates or thiophosphates[6][7].Byproducts are generally easy to separate from the more polar thioamide.Simple hydrolytic workup or filtration through a silica gel plug[6][7][8][9][10].
General Unreacted starting material (e.g., 4-Methoxybenzamide)[8].May have different polarity, but can reduce overall purity and yield.Ensure reaction goes to completion by monitoring with TLC. Purify via column chromatography or recrystallization.

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Methoxybenzonitrile[1]

  • Prepare a slurry of magnesium chloride hexahydrate (5.8 mmol) and sodium hydrogen sulfide hydrate (70%, 11.6 mmol) in dimethylformamide (15 ml).

  • Add 4-Methoxybenzonitrile (5.8 mmol) to the slurry.

  • Stir the reaction mixture at room temperature for 5 hours.

  • Pour the reaction mixture into water (60 ml).

  • Collect the resulting precipitate by filtration.

  • Resuspend the obtained product in 1 N HCl (30 ml) and stir for another 25 minutes.

  • Filter the precipitated solid and wash with water to yield the final product.

Protocol 2: General Procedure for Thionation of an Amide using Lawesson's Reagent[5]

  • In a round-bottom flask, dissolve the amide (1.0 equivalent) in an appropriate anhydrous solvent (e.g., toluene, dioxane, or acetonitrile).

  • Add Lawesson's reagent (0.5-1.0 equivalents).

  • Heat the mixture to reflux under a nitrogen atmosphere.

  • Monitor the reaction by TLC until the starting amide is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Work-up Option A (Direct Purification): Purify the crude product directly by silica gel column chromatography.

  • Work-up Option B (Byproduct Decomposition): To the crude residue, add ethanol or ethylene glycol and heat to decompose the phosphorus byproduct. Remove the alcohol and then proceed with an aqueous work-up and extraction with an organic solvent (e.g., ethyl acetate). Wash the organic phase with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting solid by column chromatography or recrystallization.

Visualizations

experimental_workflow_lawesson cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 4-Methoxybenzamide in anhydrous solvent add_lr Add Lawesson's Reagent start->add_lr reflux Reflux under N2 add_lr->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool concentrate Concentrate cool->concentrate workup_choice Work-up Method? concentrate->workup_choice direct_purification Direct Column Chromatography workup_choice->direct_purification Direct byproduct_decomposition Decompose Byproduct with Ethanol/Ethylene Glycol workup_choice->byproduct_decomposition Modified product Pure Product direct_purification->product aqueous_workup Aqueous Work-up & Extraction byproduct_decomposition->aqueous_workup final_purification Final Purification (Chromatography or Recrystallization) aqueous_workup->final_purification final_purification->product

Caption: Workflow for thioamide synthesis using Lawesson's reagent.

troubleshooting_logic start Start Synthesis issue Issue Encountered? start->issue purification_issue Difficulty in Purification issue->purification_issue Yes low_yield Low Yield issue->low_yield complex_mixture Complex Mixture issue->complex_mixture no_issue No solution_purification Modified Work-up: Decompose Byproduct purification_issue->solution_purification solution_yield Monitor Reaction by TLC, Check Reagent Quality low_yield->solution_yield solution_mixture Use P4S10/HMDO Reagent complex_mixture->solution_mixture end Successful Synthesis solution_purification->end solution_yield->end solution_mixture->end

Caption: Troubleshooting logic for this compound synthesis.

References

Troubleshooting low yields in 4-Methoxybenzenecarbothioamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 4-Methoxybenzenecarbothioamide.

Frequently Asked Questions (FAQs)

Q1: My reaction to form this compound from 4-methoxybenzonitrile (B7767037) is incomplete, and I am recovering a significant amount of starting material. What are the possible causes?

A1: Incomplete conversion of 4-methoxybenzonitrile to this compound can be attributed to several factors:

  • Insufficient Reagent: The sulfur source (e.g., sodium hydrogen sulfide (B99878), Lawesson's reagent) may be old, hydrated, or used in an inadequate stoichiometric ratio. Lawesson's reagent, for instance, is sensitive to moisture[1].

  • Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. Thionation reactions, particularly with Lawesson's reagent, often require heating in solvents like toluene (B28343) or xylene[2][3].

  • Short Reaction Time: The reaction may not have been allowed to run for a sufficient duration to reach completion.

  • Poor Solubility: The starting nitrile may not be fully dissolved in the chosen solvent, limiting its availability to react with the sulfurizing agent.

Q2: I am observing the formation of an unexpected byproduct that is difficult to separate from my desired this compound. What could this byproduct be?

A2: A common byproduct in the synthesis of thioamides is the corresponding amide, in this case, 4-methoxybenzamide. This can occur if water is present in the reaction mixture, leading to the hydrolysis of the nitrile starting material to the amide, which can then be thionated, or hydrolysis of the thioamide product itself. Lawesson's reagent can also react with any water present, leading to the formation of hydrogen sulfide and other byproducts[1][4]. In some cases, unreacted starting material or impurities in the reagents can also lead to side products.

Q3: My yield of this compound is low after purification. What steps can I take to improve product recovery?

A3: Low recovery after purification can be due to several factors:

  • Product Loss During Work-up: this compound has some solubility in common organic solvents. During aqueous work-up and extraction, ensure the aqueous layer is thoroughly extracted with an appropriate organic solvent.

  • Inappropriate Purification Method: While recrystallization is a common purification technique, choosing the right solvent is crucial to minimize product loss in the mother liquor[5]. Column chromatography can also be effective, but care must be taken to select a solvent system that provides good separation without excessive band broadening.

  • Product Decomposition: Thioamides can be sensitive to strongly acidic or basic conditions, as well as prolonged heating. Ensure that the purification conditions are mild to avoid degradation of the product.

Quantitative Data Summary

The following table summarizes reaction conditions and reported yields for the synthesis of aromatic thioamides, including this compound, from the corresponding nitriles.

Starting MaterialSulfur SourceCatalyst/AdditiveSolventTemperatureTime (h)Yield (%)Reference
4-MethoxybenzonitrileNaHS·xH₂OMgCl₂·6H₂ODMFRoom Temp595[6][7]
Aromatic NitrilesNaHSDiethylamine HClDMF or Dioxane/H₂OMild Heating-Moderate to Excellent[8]
Aromatic NitrilesP₄S₁₀----High[9]

Experimental Protocols

Synthesis of this compound from 4-Methoxybenzonitrile [6]

This protocol is adapted from a literature procedure for the synthesis of aromatic thioamides.

Materials:

  • 4-Methoxybenzonitrile

  • Magnesium chloride hexahydrate (MgCl₂·6H₂O)

  • Sodium hydrogen sulfide hydrate (B1144303) (NaHS·xH₂O)

  • Dimethylformamide (DMF)

  • 1 N Hydrochloric Acid (HCl)

  • Water

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • In a round-bottom flask, prepare a slurry of magnesium chloride hexahydrate (1.0 eq) and sodium hydrogen sulfide hydrate (2.0 eq) in dimethylformamide.

  • To this slurry, add 4-methoxybenzonitrile (1.0 eq).

  • Stir the reaction mixture at room temperature for 5 hours.

  • Upon completion, pour the reaction mixture into water.

  • Collect the resulting precipitate by filtration.

  • Resuspend the crude product in 1 N HCl and stir for 25 minutes.

  • Filter the solid, wash with water, and dry to obtain this compound.

Visualizations

Reaction_Pathway Synthesis of this compound 4-Methoxybenzonitrile 4-Methoxybenzonitrile Product This compound 4-Methoxybenzonitrile->Product + Sulfur Source + Solvent (e.g., DMF) + Heat (if required) Sulfur_Source Sulfur Source (e.g., NaHS, Lawesson's Reagent) Sulfur_Source->Product

Caption: Reaction pathway for this compound synthesis.

Troubleshooting_Workflow Troubleshooting Low Yields start Low Yield of This compound check_reaction Check for Incomplete Reaction (TLC, NMR of crude) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Yes complete Reaction Complete check_reaction->complete No troubleshoot_reaction Troubleshoot Reaction Conditions: - Increase Temperature - Increase Reaction Time - Check Reagent Quality/Stoichiometry - Ensure Proper Mixing incomplete->troubleshoot_reaction check_workup Review Work-up and Purification Procedure complete->check_workup end Improved Yield troubleshoot_reaction->end workup_issue Potential Issues: - Product Loss in Aqueous Layer - Inefficient Recrystallization Solvent - Product Decomposition check_workup->workup_issue Issues Identified check_workup->end No Issues optimize_workup Optimize Purification: - Thoroughly Extract Aqueous Layer - Screen for Better Recrystallization Solvents - Use Milder Purification Conditions workup_issue->optimize_workup optimize_workup->end

Caption: Workflow for troubleshooting low reaction yields.

References

Stability issues of 4-Methoxybenzenecarbothioamide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Methoxybenzenecarbothioamide in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: Like other thioamides, this compound is susceptible to degradation in solution, primarily through two pathways:

  • Oxidation: The thioamide sulfur atom is electron-rich and can be oxidized to form the corresponding S-oxide and subsequently the S,S-dioxide. These oxidized species can be unstable and lead to the formation of the amide or nitrile derivatives.

  • Hydrolysis: Under acidic or basic conditions, the thioamide group can be hydrolyzed to the corresponding amide or carboxylic acid. Thioamides are generally more susceptible to hydrolysis than their amide counterparts.

Q2: How should I properly handle and store this compound to ensure its stability?

A2: To minimize degradation, this compound should be handled and stored with care.[1]

  • Storage: Store the solid compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.[1]

  • Solution Preparation: Prepare solutions fresh for each experiment whenever possible. If stock solutions are required, store them at low temperatures (e.g., -20°C or -80°C) in tightly sealed vials, and minimize freeze-thaw cycles. It is advisable to degas solvents prior to use to remove dissolved oxygen.

Q3: What solvents are recommended for dissolving this compound?

A3: Thioamides are generally stable in many common organic solvents. Based on the properties of similar molecules, this compound is expected to be soluble in polar aprotic solvents. Dichloromethane and ethyl acetate (B1210297) are also suitable options.[1] Protic solvents like methanol (B129727) could potentially react with the thioamide under certain conditions, so their use should be carefully evaluated based on experimental needs.

Q4: I am observing a peak in my LC-MS analysis with a mass corresponding to the amide analog of my compound. What could be the cause?

A4: The presence of the amide analog is a strong indicator of degradation. This can occur through oxidation of the thioamide followed by loss of sulfur, or through hydrolysis. Review your sample preparation, handling, and storage procedures to identify potential sources of oxygen or water. Ensure that all solvents are anhydrous and that the experiment is conducted under an inert atmosphere if sensitivity is a major concern.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Problem Potential Cause Troubleshooting Steps
Inconsistent experimental results between batches. Chemical instability of the compound under experimental or storage conditions.[1]1. Implement strict handling and storage protocols as outlined in the FAQs. 2. Prepare fresh solutions for each experiment. 3. Perform a stability study in the experimental solvent system to determine the compound's degradation rate.
Appearance of unexpected peaks in chromatograms. Degradation of this compound.1. Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products. 2. Use a stability-indicating HPLC method to resolve the parent compound from its degradants. 3. Minimize sample exposure to light, heat, and oxygen during analysis.
Low yield of the desired product in a reaction involving this compound. Decomposition of the thioamide under the reaction conditions.1. Monitor the reaction closely using TLC or LC-MS to check for the disappearance of the starting material and the formation of byproducts. 2. Consider using milder reaction conditions (e.g., lower temperature, shorter reaction time). 3. Ensure all reagents and solvents are pure and anhydrous.
Difficulty in purifying the compound. Co-elution of the thioamide with its degradation products or reaction byproducts.1. Optimize the chromatographic purification method. A different stationary phase or mobile phase composition may be required. 2. Ensure that the compound is not degrading during the purification process itself. Work quickly and at low temperatures if necessary.

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

This protocol provides a general procedure to determine the solubility of this compound in various solvents.

Materials:

  • This compound

  • Selection of solvents (e.g., water, methanol, ethanol, acetone, acetonitrile (B52724), dichloromethane, dimethyl sulfoxide)

  • Small test tubes

  • Vortex mixer

Procedure:

  • Add approximately 1-2 mg of this compound to a small test tube.

  • Add 0.1 mL of the selected solvent to the test tube.

  • Vortex the mixture vigorously for 30 seconds.

  • Visually inspect the solution for any undissolved solid.

  • If the solid has dissolved, add another 0.9 mL of the solvent and vortex again to confirm solubility at a lower concentration.

  • If the solid has not dissolved, continue adding the solvent in 0.1 mL increments, vortexing after each addition, up to a total volume of 1 mL.

  • Record the solvent and the approximate volume required to dissolve the compound.

Protocol 2: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and degradation pathways for this compound.[2][3][4][5][6]

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Suitable organic solvent (e.g., acetonitrile or methanol)

  • HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS)

  • pH meter

  • Water bath or oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the chosen organic solvent (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep the mixture at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period. Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature, protected from light, for a defined period.

  • Thermal Degradation: Store a sample of the solid compound and a solution in a controlled temperature oven (e.g., 70°C).

  • Photolytic Degradation: Expose a sample of the solid compound and a solution to a light source according to ICH Q1B guidelines.[6]

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC-UV/MS method.

Data Presentation: Forced Degradation Study Results

The results of the forced degradation study can be summarized in a table similar to the one below.

Stress Condition Duration Temperature % Degradation Major Degradation Products (m/z)
0.1 M HCl24 hours60°CDataData
0.1 M NaOH8 hours40°CDataData
3% H₂O₂24 hoursRoom TempDataData
Thermal (Solid)48 hours70°CDataData
Photolytic (Solution)Per ICH Q1BRoom TempDataData

Visualizations

Logical Workflow for Troubleshooting Stability Issues

G cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Experimental Analysis cluster_3 Solution Inconsistent Results Inconsistent Results Review Handling Review Handling & Storage Procedures Inconsistent Results->Review Handling Unexpected Peaks Unexpected Peaks Unexpected Peaks->Review Handling Check Purity Check Starting Material Purity Review Handling->Check Purity Forced Degradation Perform Forced Degradation Study Check Purity->Forced Degradation Stability Indicating Method Develop Stability- Indicating Method Forced Degradation->Stability Indicating Method Optimize Conditions Optimize Experimental Conditions Stability Indicating Method->Optimize Conditions Implement Controls Implement Strict Handling Controls Optimize Conditions->Implement Controls

Caption: Troubleshooting workflow for stability issues.

Hypothetical Signaling Pathway for Anticancer Activity

Given that some related sulfonamide compounds containing a carbothioamide moiety have shown anticancer activity, a hypothetical signaling pathway is presented below. This is a generalized representation and has not been experimentally validated for this compound.

G This compound This compound Target_Protein Target Protein (e.g., Kinase) This compound->Target_Protein Inhibition Downstream_Effector Downstream Effector Protein Target_Protein->Downstream_Effector Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Hypothetical anticancer signaling pathway.

References

Technical Support Center: 4-Methoxybenzenecarbothioamide Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of 4-Methoxybenzenecarbothioamide. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the purification process.

Troubleshooting and FAQs

This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My this compound is not dissolving in the hot solvent. What should I do?

A1: This issue can arise from a few factors:

  • Insufficient Solvent: You may not have added enough solvent to dissolve the compound at the elevated temperature. Add small, incremental amounts of hot solvent until the solid dissolves.

  • Inappropriate Solvent: The chosen solvent may be unsuitable for this compound. Chloroform (B151607) has been successfully used for the recrystallization of this compound. If you are using a different solvent, you may need to perform a solvent screening to find a more suitable option.

  • Insoluble Impurities: Your crude material may contain impurities that are insoluble in the chosen solvent. If a portion of the solid does not dissolve even with the addition of more hot solvent, you should perform a hot filtration to remove these impurities.

Q2: Crystals are not forming even after the solution has cooled. What is the problem?

A2: The absence of crystal formation upon cooling is a common issue, often due to:

  • Supersaturation: The solution may be supersaturated, a state where the compound remains dissolved even though the concentration is above its solubility limit at that temperature. To induce crystallization, you can try scratching the inside of the flask with a glass rod at the surface of the solution or adding a "seed crystal" of pure this compound.

  • Too Much Solvent: Adding an excessive amount of solvent during the dissolution step is a frequent cause of poor or no crystal yield.[1] If you suspect this is the case, you can evaporate some of the solvent to increase the concentration of the compound and then allow the solution to cool again.

Q3: An oil is forming instead of crystals. How can I fix this?

A3: "Oiling out," the separation of the compound as a liquid instead of solid crystals, can occur if the melting point of the compound is lower than the boiling point of the solvent. To address this:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Then, add a small amount of additional solvent and allow the solution to cool more slowly.

  • Lower the Cooling Temperature: If the oil persists, try cooling the solution to a lower temperature in an ice bath, which may promote solidification.

  • Change Solvents: If oiling out continues to be a problem, you may need to select a solvent with a lower boiling point.

Q4: The yield of my recrystallized this compound is very low. What went wrong?

A4: A low recovery of the purified compound can result from several procedural missteps:

  • Using Too Much Solvent: As mentioned, an excess of solvent will retain more of your compound in the solution (the mother liquor) even after cooling, thus reducing the yield.

  • Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the filter funnel, leading to loss of material.

  • Incomplete Crystallization: Not allowing the solution to cool for a sufficient amount of time can result in an incomplete precipitation of the product.

  • Washing with a Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can redissolve some of the product.

Data Presentation

Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this section provides a guide for solvent screening and a protocol for determining the solubility experimentally.

Table 1: Recommended Solvents for Recrystallization Screening of this compound

Solvent ClassRecommended SolventsRationale for Screening
HalogenatedChloroformConfirmed to be an effective recrystallization solvent for this compound.[2]
AlcoholsEthanol, Methanol, IsopropanolCommonly used for recrystallization of polar organic compounds.
KetonesAcetoneA polar aprotic solvent that can be effective for a range of organic solids.
EstersEthyl AcetateA moderately polar solvent that is often a good candidate for recrystallization.
HydrocarbonsToluene, HeptaneNonpolar solvents that can be useful in mixed-solvent systems.

Experimental Protocols

Protocol 1: Detailed Recrystallization of this compound using Chloroform

This protocol provides a step-by-step method for the purification of this compound based on a confirmed effective solvent.

Materials:

  • Crude this compound

  • Chloroform (reagent grade)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of chloroform to just cover the solid. Gently heat the mixture on a hot plate in a fume hood with stirring. Continue to add small portions of hot chloroform until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Place a small amount of chloroform in a separate flask and heat it to boiling. Pre-heat a gravity funnel with fluted filter paper by pouring the hot solvent through it. Filter the hot solution of your compound.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this initial cooling period. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold chloroform to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.

Protocol 2: Experimental Determination of this compound Solubility

This protocol outlines the shake-flask method, a common technique to determine the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Materials:

  • Pure this compound

  • Selected solvent

  • Vials with screw caps

  • Shaking incubator or orbital shaker at a constant temperature

  • Syringe filters (e.g., 0.22 µm)

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Add an excess amount of pure this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Tightly cap the vial and place it in a shaking incubator at a constant temperature. Allow the mixture to shake for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Sample Withdrawal and Filtration: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

  • Quantification: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of your analytical method (e.g., HPLC-UV). Quantify the concentration of this compound using a pre-established calibration curve.

  • Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L), accounting for the dilution factor.

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of this compound.

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve check_dissolution Does it all dissolve? dissolve->check_dissolution hot_filtration Perform Hot Filtration to Remove Insolubles check_dissolution->hot_filtration No cool_solution Cool Solution check_dissolution->cool_solution Yes add_more_solvent Add More Hot Solvent check_dissolution->add_more_solvent Partially hot_filtration->cool_solution oiling_out Does it 'Oil Out'? cool_solution->oiling_out check_crystals Do Crystals Form? collect_crystals Collect and Wash Crystals check_crystals->collect_crystals Yes induce_crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal check_crystals->induce_crystallization No oiling_out->check_crystals No reheat_add_solvent Reheat to Dissolve Oil, Add More Solvent, Cool Slowly oiling_out->reheat_add_solvent Yes end Pure Crystals Obtained collect_crystals->end add_more_solvent->check_dissolution induce_crystallization->check_crystals concentrate_solution Concentrate Solution (Evaporate some solvent) induce_crystallization->concentrate_solution Still No Crystals concentrate_solution->cool_solution reheat_add_solvent->cool_solution

Recrystallization Troubleshooting Workflow

References

Technical Support Center: Purification of 4-Methoxybenzenecarbothioamide via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for the purification of 4-Methoxybenzenecarbothioamide using column chromatography. This resource is intended for researchers, scientists, and drug development professionals to facilitate efficient and successful purification of the target compound.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a standard procedure for the purification of this compound using silica (B1680970) gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexane (B92381) (or petroleum ether)

  • Ethyl acetate (B1210297)

  • Dichloromethane (B109758) (for sample loading)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp

Procedure:

  • Mobile Phase Selection:

    • Determine the optimal mobile phase composition by running TLC plates of the crude material with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).

    • The ideal solvent system should provide a retention factor (Rƒ) of 0.2-0.3 for this compound and good separation from impurities.

  • Column Packing (Slurry Method):

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm) over the plug.

    • In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 hexane:ethyl acetate).

    • Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.

    • Open the stopcock to allow the solvent to drain, ensuring the top of the silica bed does not run dry.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a suitable solvent like dichloromethane. Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in the minimum volume of the initial mobile phase. Carefully apply the solution to the top of the silica bed using a pipette.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column without disturbing the silica bed.

    • Begin elution with the initial mobile phase, collecting fractions in separate tubes.

    • Monitor the elution of the compound by TLC analysis of the collected fractions.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of ethyl acetate to elute the target compound.

  • Product Isolation:

    • Combine the fractions containing the pure this compound, as determined by TLC.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation: Recommended Mobile Phase Compositions
Mobile Phase Composition (Hexane:Ethyl Acetate, v/v)Expected Rƒ of this compoundApplication
9:1~0.1 - 0.2Initial elution to remove non-polar impurities
8:2~0.2 - 0.35Optimal for eluting the target compound
7:3>0.4For faster elution if the compound is retained strongly

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the column chromatography purification of this compound in a question-and-answer format.

Question 1: The compound is not eluting from the column, even with a more polar solvent system.

Answer:

  • Possible Cause 1: Incorrect Mobile Phase. The selected mobile phase may not be polar enough to displace the compound from the silica gel.

    • Solution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. If necessary, a small amount of a more polar solvent like methanol (B129727) can be added to the mobile phase (e.g., 1-2%).

  • Possible Cause 2: Compound Decomposition. this compound, like other thioamides, might be sensitive to the acidic nature of silica gel, leading to degradation on the column.

    • Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (B128534) (e.g., 1-2%). Alternatively, use a different stationary phase like neutral alumina.

  • Possible Cause 3: Sample Overload. Loading too much crude material can lead to poor separation and streaking, making it appear as if the compound is not eluting properly.

    • Solution: Use an appropriate ratio of silica gel to crude product (typically 50:1 to 100:1 by weight).

Question 2: The separation between this compound and an impurity is poor.

Answer:

  • Possible Cause 1: Inappropriate Mobile Phase. The solvent system may not have the optimal selectivity for the separation.

    • Solution: Perform a more thorough TLC analysis with a wider range of solvent systems, including different solvent combinations (e.g., dichloromethane/hexane). A shallower gradient or isocratic elution with the optimal solvent mixture can improve resolution.

  • Possible Cause 2: Poor Column Packing. An improperly packed column with channels or cracks will lead to poor separation.

    • Solution: Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry.

  • Possible Cause 3: Sample Loading Technique. Applying the sample in too large a volume of solvent will result in a broad initial band and poor separation.

    • Solution: Use the dry loading method or dissolve the sample in the absolute minimum amount of the initial mobile phase for wet loading.

Question 3: The purified product appears to be contaminated with silica.

Answer:

  • Possible Cause: Fine Silica Particles. Very fine silica particles may have passed through the cotton/glass wool plug.

    • Solution: After rotary evaporation, dissolve the product in a suitable solvent and filter it through a syringe filter (e.g., 0.45 µm) to remove any fine silica particles. Ensure the initial plug at the bottom of the column is well-packed.

Question 4: What is the expected appearance and stability of purified this compound?

Answer:

  • Purified this compound is typically a solid. Thioamides are generally stable in common organic solvents like dichloromethane and ethyl acetate. However, they can be sensitive to strong acids and bases. For long-term storage, it is advisable to keep the purified compound in a cool, dry, and dark place.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification Process cluster_isolation Product Isolation tlc 1. TLC Analysis (Mobile Phase Selection) packing 2. Column Packing (Slurry Method) tlc->packing loading 3. Sample Loading (Dry or Wet) packing->loading elution 4. Elution & Fraction Collection loading->elution monitoring 5. TLC Monitoring of Fractions elution->monitoring combine 6. Combine Pure Fractions monitoring->combine evaporation 7. Solvent Evaporation combine->evaporation product Purified Product evaporation->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_elution No Elution cluster_separation Poor Separation issue Problem Encountered elution_issue Compound Not Eluting issue->elution_issue separation_issue Poor Separation of Compound and Impurity issue->separation_issue sol_polarity Increase Mobile Phase Polarity elution_issue->sol_polarity sol_decomp Deactivate Silica (use Triethylamine) elution_issue->sol_decomp sol_reoptimize Re-optimize Mobile Phase (TLC) separation_issue->sol_reoptimize sol_repack Repack Column Carefully separation_issue->sol_repack

Caption: Troubleshooting logic for common column chromatography issues.

Improving the solubility of 4-Methoxybenzenecarbothioamide for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 4-Methoxybenzenecarbothioamide for biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for biological assays?

This compound is a thioamide derivative of anisamide. Thioamides are known for their diverse biological activities and are of interest in drug discovery. However, like many small organic molecules, this compound may exhibit poor aqueous solubility. This can pose a significant challenge in biological assays, which are typically conducted in aqueous buffer systems. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable assay results.

Q2: What are the general strategies to improve the solubility of a poorly soluble compound like this compound?

Several strategies can be employed to enhance the solubility of compounds for biological assays. These include:

  • Co-solvents: Using a water-miscible organic solvent to first dissolve the compound before diluting it into the aqueous assay buffer.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly alter solubility.

  • Formulation Strategies: Utilizing techniques such as creating solid dispersions, using cyclodextrins to form inclusion complexes, or employing lipid-based delivery systems.[1]

  • Particle Size Reduction: Decreasing the particle size of the solid compound can increase its dissolution rate.[2]

Q3: Are there any specific data on the solubility of this compound in common laboratory solvents?

Troubleshooting Guide

Issue 1: Compound Precipitation Upon Addition to Aqueous Buffer

Cause: The aqueous solubility of this compound is exceeded when the stock solution is diluted into the final assay buffer.

Solutions:

  • Optimize Co-solvent Concentration: Dimethyl sulfoxide (B87167) (DMSO) is a common co-solvent for preparing stock solutions of poorly soluble compounds.[3][4] However, the final concentration of DMSO in the assay should be kept low (typically <1%, ideally <0.5%) to avoid solvent-induced artifacts and cytotoxicity.

  • Serial Dilution: Instead of a single large dilution, perform serial dilutions of the DMSO stock solution into the aqueous buffer. This gradual decrease in solvent concentration can sometimes prevent precipitation.

  • Gentle Heating: Mild warming of the solution during preparation may help dissolve the compound. However, it is crucial to ensure that the compound is stable at elevated temperatures.

  • Sonication: Applying ultrasonic waves can help to break down compound aggregates and facilitate dissolution.

  • pH Modification: The thioamide group may have a pKa that allows for increased solubility at a specific pH. Experiment with a range of physiologically relevant pH values (e.g., 6.5-8.0) in your buffer system to see if solubility improves.

Issue 2: Inconsistent or Non-Reproducible Assay Results

Cause: This can be a direct consequence of poor solubility, leading to variations in the actual concentration of the dissolved compound in the assay wells.

Solutions:

  • Visual Inspection: Always visually inspect your final working solutions and assay plates for any signs of precipitation (cloudiness, particulates). Centrifugation of the working solution and using the supernatant can sometimes be a remedy, but this will alter the final concentration and should be accounted for.

  • Solubility Testing: Before conducting a full assay, perform a small-scale solubility test. Prepare your highest intended assay concentration and visually inspect for precipitation over the planned incubation time.

  • Use of Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween® 20, Triton™ X-100) can help to maintain the solubility of hydrophobic compounds in aqueous solutions. However, their compatibility with the specific assay must be validated.

Quantitative Data Summary

The following table summarizes the solubility of the related compound, m-Methoxybenzamide , which can be used as an initial guide for this compound.

SolventApproximate Solubility of m-Methoxybenzamide
Dimethyl sulfoxide (DMSO)~ 30 mg/mL
Dimethylformamide (DMF)~ 30 mg/mL
Ethanol~ 1 mg/mL
1:1 solution of DMSO:PBS (pH 7.2)~ 0.50 mg/mL

Data sourced from Cayman Chemical product information for m-Methoxybenzamide.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh the required amount of this compound (Molecular Weight: 167.23 g/mol ). For 1 mL of a 10 mM stock solution, you will need 1.67 mg.

  • Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add the appropriate volume of high-purity, anhydrous DMSO.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can be used to aid dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for a Cell-Based Assay
  • Thaw Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium containing the appropriate concentration of serum. For example, to get a 100 µM working solution from a 10 mM stock, dilute 1:100.

  • Final Dilution: Add the intermediate dilution (or directly from the stock for higher concentrations) to the assay wells containing cells and media to achieve the desired final concentrations. Ensure that the final DMSO concentration is consistent across all wells, including the vehicle control.

  • Mixing and Observation: Gently mix the contents of the wells. Visually inspect the wells under a microscope for any signs of compound precipitation.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Assay Preparation weigh Weigh Compound dissolve Dissolve in 100% DMSO weigh->dissolve mix Vortex / Sonicate dissolve->mix store Store at -20°C / -80°C mix->store thaw Thaw Stock store->thaw Begin Experiment intermediate_dilution Intermediate Dilution (in culture medium) thaw->intermediate_dilution final_dilution Final Dilution (in assay plate) intermediate_dilution->final_dilution incubate Incubate with Cells final_dilution->incubate

Caption: A typical experimental workflow for preparing this compound for a biological assay.

troubleshooting_logic cluster_solutions Potential Solutions start Precipitation Observed? optimize_dmso Lower Final DMSO % start->optimize_dmso Yes serial_dilution Use Serial Dilutions start->serial_dilution Yes ph_adjust Adjust Buffer pH start->ph_adjust Yes surfactant Add Surfactant start->surfactant Yes no_precipitate Proceed with Assay start->no_precipitate No

Caption: A troubleshooting decision tree for addressing compound precipitation issues.

References

Preventing degradation of 4-Methoxybenzenecarbothioamide during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methoxybenzenecarbothioamide. The information provided is intended to help prevent degradation of the compound during storage and experimental use.

Troubleshooting Guide: Degradation of this compound

This guide addresses specific issues that may arise during the storage and handling of this compound, leading to its degradation.

Problem: You observe a change in the physical appearance of your stored this compound (e.g., color change, clumping) or see unexpected spots on a TLC analysis.

Potential Cause Recommended Action Verification
Exposure to Light Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.Compare the appearance and purity (by TLC or HPLC) of a sample stored in the dark with one that has been exposed to light.
Exposure to Moisture (Hydrolysis) Store the compound in a desiccator over a suitable drying agent (e.g., silica (B1680970) gel, calcium chloride). Ensure the container is tightly sealed.Analyze a sample that has been exposed to a humid environment using HPLC. Look for the appearance of a peak corresponding to 4-methoxybenzamide, the likely hydrolysis product.
Exposure to Heat (Thermal Degradation) Store the compound in a temperature-controlled environment, preferably refrigerated (2-8 °C), especially for long-term storage. Avoid repeated freeze-thaw cycles.Perform a purity analysis (HPLC or GC-MS) on a sample that has been subjected to elevated temperatures and compare it to a sample stored under recommended conditions.
Oxidation Store the compound under an inert atmosphere (e.g., nitrogen or argon), particularly if it is being stored for an extended period or is of high purity. Avoid contact with strong oxidizing agents.Analyze a sample that has been exposed to air or an oxidizing agent (e.g., hydrogen peroxide solution) by HPLC or LC-MS to identify potential oxidized byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term storage, this compound should be stored in a tightly sealed, light-resistant container (e.g., amber glass vial) at a refrigerated temperature (2-8 °C). To prevent hydrolysis, it is recommended to store the compound in a desiccator. For highly sensitive applications, storage under an inert atmosphere (nitrogen or argon) is advisable to prevent oxidation.

Q2: What are the likely degradation products of this compound?

A2: Based on the chemical structure of a thioamide, the primary degradation pathways are hydrolysis and oxidation.[1]

  • Hydrolysis: The thioamide functional group can hydrolyze to the corresponding amide, 4-methoxybenzamide. This is accelerated by the presence of moisture and acidic or basic conditions.

  • Oxidation: The sulfur atom in the thioamide group is susceptible to oxidation, which can lead to the formation of the corresponding amide (4-methoxybenzamide) or other sulfur-containing byproducts.[1]

  • Photodegradation: Exposure to UV or visible light can also lead to degradation, potentially through radical mechanisms.

Q3: How can I check the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with a small amount of acid like formic or phosphoric acid for better peak shape) is a good starting point for method development. The appearance of new peaks or a decrease in the main peak area can indicate degradation.

Q4: I suspect my compound has degraded. How can I confirm this and identify the degradation products?

A4: To confirm degradation and identify the products, you can perform a forced degradation study. This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, and light) to intentionally induce degradation. The stressed samples can then be analyzed by a stability-indicating HPLC method, and the degradation products can be characterized using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.[2][3]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for a specified time (e.g., 2, 6, 12, 24 hours). Neutralize the solution with an equivalent amount of 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for a specified time (e.g., 30 minutes, 1, 2, 4 hours). Neutralize the solution with an equivalent amount of 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for a specified time (e.g., 2, 6, 12, 24 hours).

  • Thermal Degradation: Place a solid sample of the compound in an oven at a controlled temperature (e.g., 70°C) for a specified duration (e.g., 24, 48, 72 hours). Also, heat a solution of the compound (1 mg/mL) under reflux.

  • Photodegradation: Expose a solution of the compound (1 mg/mL in a quartz cuvette) and a solid sample to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[4][5] A control sample should be wrapped in aluminum foil to exclude light.

3. Sample Analysis:

  • At each time point, withdraw a sample, dilute it to a suitable concentration, and analyze it using a developed HPLC method.

  • A non-stressed sample should be analyzed as a control.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.

1. Chromatographic Conditions (Starting Point):

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. For example: 0-5 min: 20% B, 5-15 min: 20-80% B, 15-20 min: 80% B, 20-21 min: 80-20% B, 21-25 min: 20% B.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm or a wavelength of maximum absorbance for the compound. A Photo Diode Array (PDA) detector is recommended to assess peak purity.

2. Method Validation:

  • The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust. The stressed samples from the forced degradation study are used to demonstrate the specificity of the method.

Visualizations

cluster_degradation Proposed Degradation Pathways This compound This compound 4-Methoxybenzamide 4-Methoxybenzamide This compound->4-Methoxybenzamide Hydrolysis (H₂O, H⁺/OH⁻) This compound->4-Methoxybenzamide Oxidative Degradation Oxidized_Products Oxidized Sulfur Byproducts This compound->Oxidized_Products Oxidation ([O])

Caption: Proposed degradation pathways for this compound.

cluster_workflow Forced Degradation Experimental Workflow A Prepare Stock Solution (1 mg/mL) B Subject to Stress Conditions A->B C1 Acid Hydrolysis (0.1 N HCl, 60°C) B->C1 C2 Base Hydrolysis (0.1 N NaOH, RT) B->C2 C3 Oxidation (3% H₂O₂, RT) B->C3 C4 Thermal (70°C) B->C4 C5 Photolytic (UV/Vis Light) B->C5 D Sample at Time Points C1->D C2->D C3->D C4->D C5->D E Analyze by Stability- Indicating HPLC/LC-MS D->E F Identify Degradants & Determine Degradation Rate E->F

Caption: Experimental workflow for a forced degradation study.

cluster_troubleshooting Troubleshooting Logic for Degradation Start Degradation Suspected (e.g., new peak in HPLC) Check_Storage Review Storage Conditions Start->Check_Storage Light Improper Light Protection? Check_Storage->Light Check Moisture Exposure to Humidity? Check_Storage->Moisture Check Temperature Incorrect Temperature? Check_Storage->Temperature Check Action_Light Store in Amber Vial/ Dark Light->Action_Light Action_Moisture Use Desiccator Moisture->Action_Moisture Action_Temp Store at 2-8°C Temperature->Action_Temp Reanalyze Re-analyze Purity Action_Light->Reanalyze Action_Moisture->Reanalyze Action_Temp->Reanalyze

Caption: Troubleshooting logic for identifying the cause of degradation.

References

Technical Support Center: Synthesis of 4-Methoxybenzenecarbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Methoxybenzenecarbothioamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for scaling up the production of this compound?

A1: There are two primary routes suitable for scaling up the synthesis of this compound:

  • From 4-Methoxybenzonitrile (B7767037): This method involves the reaction of 4-methoxybenzonitrile with a sulfur source, such as sodium hydrogen sulfide (B99878) (NaSH). It is a direct and often high-yielding method.[1]

  • From 4-Methoxybenzamide (B147235) using Lawesson's Reagent: This route utilizes the thionation of 4-methoxybenzamide with Lawesson's reagent. While effective, purification to remove phosphorus-containing byproducts can be a challenge at scale.[2][3]

Q2: How can I monitor the progress of the reaction?

A2: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[4] A suitable mobile phase, such as a mixture of ethyl acetate (B1210297) and hexanes, can be used to separate the starting material from the product. The spots can be visualized under UV light (254 nm). The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.

Q3: What are the common impurities, and how can they be removed?

A3: Common impurities depend on the synthetic route:

  • From 4-Methoxybenzonitrile: Unreacted 4-methoxybenzonitrile and potential side products from the decomposition of sodium hydrosulfide (B80085).

  • From 4-Methoxybenzamide (Lawesson's Reagent): Unreacted 4-methoxybenzamide and phosphorus-containing byproducts such as 4-methoxybenzenecarbothioic acid.[2]

Purification is typically achieved through recrystallization. While a specific solvent system for this compound is not widely reported, ethanol (B145695) or a mixture of ethyl acetate and heptanes are good starting points for solvent screening.[1][5][6] For the Lawesson's reagent route, a chromatography-free workup using ethylene (B1197577) glycol to quench the byproducts has been shown to be effective for other thioamides and could be adapted.[3][7]

Q4: What are the key safety precautions when working with sodium hydrogen sulfide (NaSH) on a large scale?

A4: Sodium hydrogen sulfide is a hazardous material that requires strict safety protocols, especially at scale:

  • Toxicity: It is corrosive to skin and eyes and can release highly toxic hydrogen sulfide (H₂S) gas upon contact with acids or moisture.

  • Handling: Always handle NaSH in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. For larger quantities, a full-face respirator with an appropriate cartridge may be necessary.

  • Storage: Store in a cool, dry, and well-ventilated area away from acids and oxidizing agents.

  • Spills: In case of a spill, evacuate the area and neutralize the spill with a suitable agent, such as a weak acid absorbent, while wearing appropriate PPE.

Troubleshooting Guides

Problem 1: Low Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction closely using TLC. Ensure the reaction is allowed to proceed until the starting material is consumed. - Check the quality of reagents. Ensure reagents, especially sodium hydrosulfide or Lawesson's reagent, have not degraded. - Optimize reaction temperature. For the nitrile route, ensure the temperature is maintained appropriately. For the Lawesson's reagent route, refluxing in a suitable solvent like toluene (B28343) is common.
Product Loss During Workup - Optimize the precipitation/crystallization step. When pouring the reaction mixture into water, do so slowly and with good stirring to ensure complete precipitation. - Choose an appropriate recrystallization solvent. A solvent that dissolves the product well at high temperatures but poorly at low temperatures is ideal to maximize recovery.[1][5][6]
Side Reactions - Control reaction temperature. Exothermic reactions can lead to side products. For larger scale reactions, consider a reactor with good temperature control. - Ensure an inert atmosphere. For moisture-sensitive reagents, conduct the reaction under a nitrogen or argon atmosphere.
Problem 2: Product Purity Issues
Potential Cause Troubleshooting Steps
Incomplete Removal of Starting Materials - Improve purification method. Perform multiple recrystallizations if necessary. Consider using a different solvent system for recrystallization.[1][5][6] - Optimize reaction conditions. Drive the reaction to completion by adjusting stoichiometry or reaction time.
Presence of Byproducts (e.g., from Lawesson's Reagent) - Implement a chromatography-free workup. For the Lawesson's reagent route, quench the reaction with ethylene glycol to convert phosphorus byproducts into more easily removable forms.[3][7] - Perform a thorough aqueous wash. During the workup, wash the organic layer multiple times with water or a mild basic solution to remove water-soluble impurities.
Product Decomposition - Avoid excessive heat during workup and drying. Dry the final product under vacuum at a moderate temperature.

Data Presentation

Table 1: Comparison of Synthesis Routes for Thioamides (Estimated for this compound)

ParameterRoute 1: From 4-MethoxybenzonitrileRoute 2: From 4-Methoxybenzamide (Lawesson's Reagent)
Starting Materials 4-Methoxybenzonitrile, Sodium Hydrogen Sulfide4-Methoxybenzamide, Lawesson's Reagent
Typical Solvents Dimethylformamide (DMF)Toluene, Tetrahydrofuran (THF)
Reaction Temperature Room Temperature to mild heatingReflux
Estimated Yield (Lab Scale) High (often >80%)Good to High (70-90%)
Key Challenges at Scale Handling of toxic and corrosive NaSH, potential for H₂S release.Removal of phosphorus-containing byproducts, cost of Lawesson's reagent.
Purification RecrystallizationRecrystallization, potentially requiring a specialized workup to remove byproducts.[3]

Note: The yield and reaction conditions are estimations based on similar thioamide syntheses and may need optimization for the specific scale-up of this compound.

Experimental Protocols

Protocol 1: Synthesis from 4-Methoxybenzonitrile

This protocol is adapted from a literature procedure.[1]

  • Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer and a nitrogen inlet, prepare a slurry of magnesium chloride hexahydrate (1.1 eq.) and sodium hydrogen sulfide hydrate (B1144303) (70%, 2.2 eq.) in anhydrous dimethylformamide (DMF).

  • Addition of Starting Material: To this slurry, add 4-methoxybenzonitrile (1.0 eq.).

  • Reaction: Stir the reaction mixture at room temperature for 5-7 hours, monitoring the progress by TLC.

  • Workup:

    • Pour the reaction mixture into cold water.

    • Collect the resulting precipitate by filtration.

    • Wash the solid with water.

    • Resuspend the crude product in 1 N HCl, stir for 30 minutes, filter, and wash with water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Protocol 2: Synthesis from 4-Methoxybenzamide using Lawesson's Reagent

This is a general protocol that can be adapted for the synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxybenzamide (1.0 eq.) and Lawesson's reagent (0.5-0.6 eq.) in a suitable solvent such as toluene.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Workup (Chromatography-free):

    • Cool the reaction mixture to room temperature.

    • Add ethylene glycol (excess) and a small amount of water.

    • Heat the mixture to around 95 °C and stir until the Lawesson's reagent byproducts are consumed (monitor by TLC).[3]

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and recrystallize the crude product from a suitable solvent.

Visualizations

Synthesis_Workflow_Nitrile cluster_synthesis Synthesis cluster_workup Workup & Purification start 4-Methoxybenzonitrile reaction Reaction (Room Temp, 5-7h) start->reaction reagents NaSH, MgCl2·6H2O in DMF reagents->reaction quench Precipitation in Water reaction->quench filtration1 Filtration quench->filtration1 hcl_wash 1N HCl Wash filtration1->hcl_wash filtration2 Filtration & Water Wash hcl_wash->filtration2 recrystallization Recrystallization filtration2->recrystallization product Pure 4-Methoxybenzene- carbothioamide recrystallization->product

Caption: Workflow for the synthesis of this compound from 4-methoxybenzonitrile.

Troubleshooting_Low_Yield cluster_investigation Investigation cluster_solutions Potential Solutions start Low Yield Observed check_reaction Check Reaction Completion (TLC) start->check_reaction check_reagents Verify Reagent Quality start->check_reagents check_workup Review Workup Procedure start->check_workup optimize_time Increase Reaction Time check_reaction->optimize_time Incomplete optimize_temp Adjust Reaction Temperature check_reaction->optimize_temp Side Reactions new_reagents Use Fresh Reagents check_reagents->new_reagents optimize_purification Optimize Precipitation/ Recrystallization check_workup->optimize_purification

Caption: Troubleshooting decision tree for addressing low product yield.

References

Validation & Comparative

A Comparative Crystallographic Analysis of 4-Methoxybenzenecarbothioamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the crystal structures of 4-Methoxybenzenecarbothioamide and its N-substituted derivatives reveals key insights into the influence of substituent groups on molecular conformation and intermolecular interactions. This guide presents a comparative analysis of their crystallographic parameters, details the experimental protocols for structure determination, and provides a visual workflow for such crystallographic studies.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to the versatile chemical properties of the thioamide functional group. The substitution of hydrogen atoms on the thioamide nitrogen with various alkyl or aryl groups can profoundly impact the molecule's steric and electronic properties. These changes, in turn, influence the crystal packing and the nature of non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for the rational design of new materials and therapeutic agents. This comparative guide focuses on the crystallographic structures of the parent this compound and its N-piperidine derivative to elucidate these structure-property relationships.

Comparative Crystallographic Data

The crystallographic data for this compound and its N-piperidine derivative are summarized in the table below. The data highlights the differences in their crystal systems, unit cell dimensions, and molecular conformations.

ParameterThis compound[1]4-Methoxy-N-(piperidine-1-carbonothioyl)benzamide
Chemical Formula C₈H₉NOSC₁₄H₁₈N₂O₂S
Molecular Weight 167.22Not Available
Crystal System OrthorhombicMonoclinic
Space Group P bcaP 2₁/c
a (Å) 5.6545 (2)8.2228 (9)
b (Å) 7.3966 (2)18.1289 (19)
c (Å) 38.7497 (13)9.945 (1)
α (˚) 9090
β (˚) 90106.612 (3)
γ (˚) 9090
Volume (ų) 1620.67 (9)1420.6 (3)
Z 84
Dihedral Angle 7.88 (15)° and 11.16 (9)° (Carbothioamide mean plane to phenyl ring mean plane for two independent molecules)63.0 (3)° (Piperidine mean plane to 4-methoxybenzoyl ring)
Key Hydrogen Bonds N-H···SN-H···O and C-H···O

Experimental Protocols

The determination of the crystal structures of this compound and its derivatives involves a standard workflow, as detailed below.

Synthesis and Crystallization

The parent compound, this compound, can be synthesized by adding 4-methoxybenzonitrile (B7767037) to a slurry of magnesium chloride hexahydrate and sodium hydrogen sulfide (B99878) hydrate (B1144303) in dimethylformamide. The resulting precipitate is then purified and recrystallized from a suitable solvent, such as chloroform, to obtain single crystals suitable for X-ray diffraction analysis.[1]

For N-substituted derivatives, a common synthetic route involves the reaction of the corresponding isothiocyanate with an appropriate nucleophile. The crude product is then purified by recrystallization from a solvent like ethanol (B145695) to yield high-quality single crystals.

X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction data are typically collected at a controlled temperature (e.g., 173 K or 296 K) using a diffractometer equipped with a CCD area detector and a monochromatic radiation source (e.g., Mo Kα radiation, λ = 0.71073 Å).[1] The collected diffraction data are processed to yield integrated intensities, which are then corrected for various factors such as absorption.

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms bonded to carbon are often placed in geometrically calculated positions and refined using a riding model. Hydrogen atoms attached to heteroatoms, such as nitrogen, are usually located in a difference Fourier map and refined isotropically.[1]

Workflow for Comparative Crystallographic Study

The logical flow of a comparative crystallographic study of this compound derivatives can be visualized as follows:

Comparative Crystallographic Study Workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection & Processing cluster_analysis Structural Analysis cluster_comparison Comparative Analysis Synthesis Synthesis of Derivatives Crystallization Single Crystal Growth Synthesis->Crystallization XRD X-ray Diffraction Data Collection Crystallization->XRD DataProcessing Data Reduction & Correction XRD->DataProcessing StructureSolution Structure Solution (Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement MolecularGeometry Analysis of Molecular Geometry StructureRefinement->MolecularGeometry IntermolecularInteractions Analysis of Intermolecular Interactions MolecularGeometry->IntermolecularInteractions CrystalPacking Comparison of Crystal Packing IntermolecularInteractions->CrystalPacking

Caption: Workflow of a comparative crystallographic study.

Conclusion

The comparative analysis of the crystal structures of this compound and its N-piperidine derivative demonstrates the significant impact of N-substitution on the molecular and supramolecular architecture. The introduction of the piperidine (B6355638) ring leads to a change in the crystal system from orthorhombic to monoclinic and alters the primary hydrogen bonding motif from N-H···S to N-H···O. These structural modifications are crucial for understanding the solid-state properties of these compounds and for the design of new functional materials with tailored properties. Further studies on a wider range of N-alkyl and N-aryl derivatives would provide a more comprehensive understanding of the structure-property relationships in this important class of compounds.

References

Comparative Guide to the Structure-Activity Relationship of 4-Methoxybenzenecarbothioamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 4-methoxybenzenecarbothioamide derivatives, focusing on their structure-activity relationships (SAR). The information presented is based on available experimental data and is intended to guide further research and development in this area.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer, antitubercular, and anti-inflammatory properties. The presence of the thioamide group and the 4-methoxyphenyl (B3050149) moiety are crucial for its biological effects. Understanding the structure-activity relationship of this class of compounds is essential for the design of more potent and selective therapeutic agents. This guide summarizes the available quantitative data, provides detailed experimental protocols for key biological assays, and visualizes logical relationships and potential mechanisms of action.

Data Presentation: Anticancer Activity

The following table summarizes the in vitro anticancer activity of a series of 2-(4-substituted-benzylidene)-N-(phenylsulfonyl)hydrazine-1-carbothioamide derivatives against the human breast cancer cell line MCF-7. The data is presented as the half-maximal inhibitory concentration (IC50), which is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDSubstitution on Benzylidene RingIC50 (µg/mL) against MCF-7 Cells[1]
4a H38.1
4b 4-OH38.0
4c 4-OCH337.8
4d 4-Cl41.0
4e 4-N(CH3)228.2
Doxorubicin (Standard Drug)12.80

Structure-Activity Relationship (SAR) Analysis:

  • Effect of Substituents on the Benzylidene Ring: The nature of the substituent at the para-position of the benzylidene ring influences the cytotoxic activity.

  • Electron-Donating Groups: The presence of a strong electron-donating group, dimethylamino (-N(CH3)2), in compound 4e resulted in the most potent activity within the synthesized series (IC50 = 28.2 µg/mL)[1]. The methoxy (B1213986) (-OCH3) group in compound 4c (IC50 = 37.8 µg/mL) and the hydroxyl (-OH) group in compound 4b (IC50 = 38.0 µg/mL) showed comparable activity to the unsubstituted compound 4a (IC50 = 38.1 µg/mL)[1].

  • Electron-Withdrawing Groups: The introduction of an electron-withdrawing chlorine atom (-Cl) in compound 4d led to a slight decrease in activity (IC50 = 41.0 µg/mL)[1].

These findings suggest that electron-donating substituents at the para-position of the benzylidene ring are favorable for the anticancer activity of this scaffold against MCF-7 cells. However, it is important to note that all the tested derivatives were less potent than the standard anticancer drug, doxorubicin[1]. Further studies with a broader range of substituents are necessary to establish a more comprehensive SAR.

Experimental Protocols

General Synthesis of 2-(4-substituted-benzylidene)-N-(phenylsulfonyl)hydrazine-1-carbothioamide Derivatives[1]
  • Synthesis of Aldehyde Thiosemicarbazones: An equimolar mixture of the appropriate substituted benzaldehyde (B42025) and thiosemicarbazide (B42300) in ethanol (B145695) is refluxed for 2-3 hours. The reaction mixture is then cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the corresponding thiosemicarbazone.

  • Synthesis of Final Compounds: The synthesized thiosemicarbazone is dissolved in a suitable solvent like dichloromethane. An equimolar amount of benzenesulfonyl chloride and a base (e.g., sodium carbonate) are added to the solution. The reaction mixture is stirred at room temperature for several hours. After completion of the reaction (monitored by TLC), the solvent is evaporated, and the residue is purified by recrystallization from a suitable solvent to obtain the final product.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 5 × 10^4 cells/well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions. The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) in fresh medium and incubated for another 24-48 hours. A control group with DMSO (vehicle) is also included.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

In Vitro Antitubercular Activity: Microplate Alamar Blue Assay (MABA)

This assay is a commonly used method to determine the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.

  • Preparation of Inoculum: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC. The bacterial culture is adjusted to a McFarland standard of 1.0.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microplate containing Middlebrook 7H9 broth.

  • Inoculation: The prepared bacterial inoculum is added to each well.

  • Incubation: The plates are incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: A mixture of Alamar Blue reagent and 10% Tween 80 is added to each well.

  • Second Incubation: The plates are incubated again for 24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Visualizations

SAR_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_sar SAR & Optimization Synthesis Synthesis of 4-Methoxy- benzenecarbothioamide Derivatives Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Primary_Screening Primary Screening (e.g., Anticancer, Antitubercular) Characterization->Primary_Screening Test Compounds Dose_Response Dose-Response Studies (IC50 / MIC Determination) Primary_Screening->Dose_Response SAR_Analysis Structure-Activity Relationship Analysis Dose_Response->SAR_Analysis Activity Data Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Design of New Analogs

Caption: General workflow for a structure-activity relationship (SAR) study.

Anticancer_Pathway cluster_pathways Potential Intracellular Targets & Pathways cluster_effects Cellular Effects Thioamide This compound Derivative Tubulin Tubulin Polymerization Thioamide->Tubulin SIRT2 SIRT2 Thioamide->SIRT2 EGFR EGFR Signaling Thioamide->EGFR PI3K_AKT PI3K/Akt/mTOR Pathway Thioamide->PI3K_AKT CellCycleArrest Cell Cycle Arrest Tubulin->CellCycleArrest Apoptosis Apoptosis SIRT2->Apoptosis ReducedProliferation Reduced Proliferation EGFR->ReducedProliferation PI3K_AKT->Apoptosis PI3K_AKT->ReducedProliferation

Caption: Plausible anticancer signaling pathways potentially targeted by thioamide derivatives.

References

The Efficacy of 4-Methoxybenzenecarbothioamide and its Analogs as Corrosion Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of materials science and corrosion prevention, the search for effective and environmentally benign corrosion inhibitors is a perpetual endeavor. This guide provides a comparative analysis of the corrosion inhibition efficacy of a thiourea (B124793) derivative structurally related to 4-Methoxybenzenecarbothioamide, alongside established corrosion inhibitors. The data presented is compiled from various experimental studies, offering a quantitative and methodological overview for researchers in the field.

Performance Comparison of Corrosion Inhibitors

The following tables summarize the inhibition efficiency of the 4-methoxybenzoylthiourea derivative and other well-known corrosion inhibitors under various experimental conditions. It is crucial to note that direct comparison is nuanced due to variations in corrosive media, inhibitor concentrations, and temperatures across different studies.

Table 1: Inhibition Efficiency of 4-Methoxybenzoylthiourea Derivative

InhibitorCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Test Method
N-(2-methoxyphenyl)-N'-4-methoxybenzoylthiourea1.0 M H₂SO₄Not SpecifiedNot Specified87.1Linear Polarization Resistance

Table 2: Inhibition Efficiency of Known Corrosion Inhibitors for Mild Steel in 1 M HCl

InhibitorConcentrationTemperature (°C)Inhibition Efficiency (%)Test Method
Thiourea Derivatives
1-phenyl-2-thiourea (PTU)5 x 10⁻³ M6098.96Potentiodynamic Polarization[1]
1,3-diisopropyl-2-thiourea (ITU)5 x 10⁻³ M6092.65Potentiodynamic Polarization[1]
1-phenyl-3-pyridin-4-ylmethyl-thiourea (PPMTU)90 µMNot Specified99Weight Loss[2]
1-[morpholin-4-yl(phenyl)methyl]thiourea (MPMT)1000 ppm5091.2Electrochemical Impedance Spectroscopy[2]
Benzotriazole (B28993) Derivatives
1,2,3-Benzotriazole1 mMNot Specified84.3Weight Loss[3]
1-acetyl-1H-benzotriazole (ABTZ)Not SpecifiedNot SpecifiedNot SpecifiedPotentiodynamic Polarization[4]
1-hydroxy benzotriazole (BTAOH)1.5 x 10⁻³ mol/L30~48Not Specified[5]
2-Mercaptobenzothiazole (MBT)
2-Mercaptobenzothiazole400 ppm2096.69Weight Loss[6]

Experimental Protocols

The methodologies employed in the cited studies are crucial for understanding and potentially reproducing the presented data. Below are detailed summaries of the key experimental techniques used.

Weight Loss Method

This gravimetric technique is a fundamental method for determining corrosion rates and inhibitor efficiency.

Typical Protocol:

  • Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with various grades of emery paper, degreased with a solvent like acetone, washed with distilled water, and dried.

  • Initial Weighing: The initial weight of each coupon is accurately recorded.

  • Immersion: The coupons are immersed in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at a specific concentration and temperature for a predetermined duration.

  • Final Weighing: After the immersion period, the coupons are removed, cleaned to remove corrosion products (often using a specific inhibitor-containing acid solution), washed, dried, and re-weighed.

  • Calculation: The weight loss is used to calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following formulas:

    • Corrosion Rate (CR) : CR = (K × W) / (A × T × D)

      • Where K is a constant, W is the weight loss, A is the surface area of the coupon, T is the immersion time, and D is the density of the metal.

    • Inhibition Efficiency (IE%) : IE% = [(W₀ - Wᵢ) / W₀] × 100

      • Where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.

Electrochemical Techniques

Electrochemical methods provide insights into the mechanism of corrosion inhibition.

1. Potentiodynamic Polarization (PDP): This technique involves polarizing the working electrode (mild steel) from a potential negative to the corrosion potential (Ecorr) to a potential positive to Ecorr at a slow scan rate.

Typical Protocol:

  • Electrochemical Cell: A standard three-electrode cell is used, consisting of the mild steel specimen as the working electrode, a platinum or graphite (B72142) electrode as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode as the reference electrode.

  • Measurement: The cell is filled with the corrosive solution with and without the inhibitor. After allowing the open circuit potential (OCP) to stabilize, the polarization scan is performed.

  • Data Analysis: The resulting Tafel plots (log current density vs. potential) are extrapolated to the corrosion potential to determine the corrosion current density (icorr). The inhibition efficiency is calculated as:

    • IE% : IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100

      • Where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.

2. Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system.

Typical Protocol:

  • Electrochemical Cell: The same three-electrode setup as in PDP is used.

  • Measurement: A small amplitude AC signal over a range of frequencies is applied to the working electrode at the OCP.

  • Data Analysis: The impedance data is often represented as Nyquist plots. The charge transfer resistance (Rct) is determined from these plots. A larger Rct value indicates a lower corrosion rate. The inhibition efficiency is calculated as:

    • IE% : IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100

      • Where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the typical workflows for the experimental protocols described above.

WeightLossMethod cluster_prep Specimen Preparation cluster_exp Experiment cluster_analysis Analysis A Polish Mild Steel Coupon B Degrease with Acetone A->B C Wash with Distilled Water B->C D Dry Coupon C->D E Record Initial Weight D->E F Immerse in Corrosive Media (with/without inhibitor) E->F G Maintain Temp. & Time F->G H Clean & Dry Coupon G->H I Record Final Weight H->I J Calculate Weight Loss I->J K Calculate Corrosion Rate & IE% J->K

Caption: Workflow for the Weight Loss Method.

ElectrochemicalMethods cluster_setup Electrochemical Cell Setup cluster_pdp Potentiodynamic Polarization (PDP) cluster_eis Electrochemical Impedance Spectroscopy (EIS) A Working Electrode (Mild Steel) B Counter Electrode (Pt/Graphite) C Reference Electrode (SCE/Ag-AgCl) D Corrosive Solution (with/without inhibitor) E Stabilize OCP D->E I Stabilize OCP D->I F Apply Potential Scan E->F G Generate Tafel Plot F->G H Calculate icorr & IE% G->H J Apply AC Signal I->J K Generate Nyquist Plot J->K L Calculate Rct & IE% K->L

Caption: Workflow for Electrochemical Methods.

Adsorption and Inhibition Mechanism

The effectiveness of organic corrosion inhibitors is largely attributed to their ability to adsorb onto the metal surface, forming a protective barrier. This adsorption process can be either physical (physisorption), chemical (chemisorption), or a combination of both.

  • Physisorption: Involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.

  • Chemisorption: Involves the formation of a coordinate-type bond between the unshared electron pairs of heteroatoms (like N, S, O) or π-electrons of the inhibitor and the vacant d-orbitals of the metal.

The presence of electron-donating groups (like -OCH₃) and heteroatoms in the structure of 4-methoxybenzoylthiourea derivatives suggests that their inhibition mechanism likely involves the adsorption of the molecules onto the mild steel surface, thereby blocking the active corrosion sites. The mode of adsorption is often elucidated by fitting experimental data to various adsorption isotherms, such as the Langmuir isotherm.

AdsorptionMechanism cluster_inhibitor Inhibitor Molecule cluster_surface Metal Surface (Mild Steel) cluster_adsorption Adsorption cluster_protection Protection Mechanism A Heteroatoms (N, S, O) F Adsorption on Metal Surface A->F B π-electrons B->F C Electron-donating groups C->F D Vacant d-orbitals D->F E Surface Charge E->F G Formation of a Protective Film F->G H Blocking of Active Corrosion Sites G->H I Inhibition of Anodic and Cathodic Reactions H->I

Caption: Logical Flow of Corrosion Inhibition.

This guide serves as a foundational resource for comparing the efficacy of this compound analogs with established corrosion inhibitors. Further experimental studies on the specific target compound are warranted to provide a more direct and comprehensive comparison.

References

In vivo validation of the biological effects of 4-Methoxybenzenecarbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently a lack of direct in vivo validation studies for the biological effects of 4-Methoxybenzenecarbothioamide in publicly available scientific literature. This guide, therefore, provides a comparative analysis based on in vitro data of structurally related compounds and the general properties of the thioamide class of molecules. The experimental protocols detailed below are standardized methods that would be appropriate for the future in vivo evaluation of this compound.

Introduction to this compound and the Thioamide Class

This compound belongs to the thioamide class of organic compounds, which are structural analogs of amides where the oxygen atom is replaced by a sulfur atom. This substitution can significantly alter the molecule's physicochemical properties, leading to enhanced biological activity, improved metabolic stability, and better cell permeability compared to their amide counterparts. Thioamides have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Comparative Analysis of Biological Effects

While direct in vivo data for this compound is unavailable, in vitro studies on structurally similar compounds provide insights into its potential biological activities. This section compares the performance of a related carbothioamide derivative and a thiosemicarbazone containing the 4-methoxybenzylidene moiety.

In Vitro Performance Data

The following table summarizes the in vitro biological activity of compounds structurally related to this compound. This data offers a preliminary assessment of the potential efficacy of this class of compounds.

CompoundBiological ActivityAssayTargetIC₅₀ / MICReference
4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamideAnti-angiogenicRat Aorta Ring AssayBlood Vessel Sprouting56.9 µg/mL[1][2][3]
Anti-proliferativeMTT AssayHUVECs76.3 µg/mL[1][2][3]
Anti-proliferativeMTT AssayA549 Lung Cancer Cells45.5 µg/mL[1][2][3]
AntioxidantDPPH Radical ScavengingDPPH Radicals27.8 µg/mL[1][2][3]
1-(4-methoxybenzylidene)-4-methylthiosemicarbazoneAntibacterialMicrobroth DilutionSalmonella typhi (ATCC 6539)64 µg/mL[4][5]
AntibacterialMicrobroth DilutionSalmonella paratyphi A64 µg/mL[4][5]
AntibacterialMicrobroth DilutionSalmonella typhimurium64 µg/mL[4][5]
AntibacterialMicrobroth DilutionSalmonella typhi128 µg/mL[4][5]
AntibacterialMicrobroth DilutionSalmonella paratyphi B128 µg/mL[4][5]

Experimental Protocols for In Vivo Validation

Should this compound demonstrate promising in vitro activity, the following standardized in vivo protocols could be employed for its validation.

Anticancer Activity: Xenograft Mouse Model

This model is a cornerstone for assessing the efficacy of potential anticancer agents in vivo.[6][7][8]

  • Cell Culture: Human cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) are cultured under standard conditions.

  • Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of the human tumor xenograft.

  • Tumor Implantation: A suspension of cancer cells (typically 1 x 10⁶ to 1 x 10⁷ cells in sterile PBS or Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (Length x Width²)/2.

  • Treatment: Once tumors reach the desired size, mice are randomized into control and treatment groups. This compound would be administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various doses. The control group receives the vehicle.

  • Endpoint Analysis: The study continues for a predetermined period or until tumors in the control group reach a specific size. Key endpoints include tumor growth inhibition, body weight changes (as a measure of toxicity), and survival. At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

This is a widely used model to screen for acute anti-inflammatory activity.[9][10][11]

  • Animal Model: Rats or mice are typically used for this assay.

  • Compound Administration: Animals are divided into groups and pre-treated with this compound at different doses, a positive control (e.g., indomethacin), or the vehicle, typically administered orally or intraperitoneally.

  • Induction of Inflammation: One hour after treatment, a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each animal to induce localized inflammation and edema.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group. A significant reduction in paw volume in the treated groups indicates anti-inflammatory activity.

Visualizing Potential Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate a hypothetical signaling pathway that could be modulated by a thioamide compound and typical experimental workflows for its evaluation.

Hypothetical Signaling Pathway Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors 4_MTB This compound (Hypothetical Target) 4_MTB->RAF Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

In Vivo Anticancer Experimental Workflow

G Start Start Cell_Culture Cancer Cell Culture Start->Cell_Culture Tumor_Implantation Subcutaneous Implantation in Mice Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment Treatment with 4-MTB or Vehicle Randomization->Treatment Endpoint Endpoint Analysis (Tumor Volume, Survival) Treatment->Endpoint End End Endpoint->End

In Vivo Anti-inflammatory Experimental Workflow

G Start Start Animal_Grouping Grouping of Rats/Mice Start->Animal_Grouping Compound_Admin Administration of 4-MTB or Controls Animal_Grouping->Compound_Admin Inflammation_Induction Carrageenan Injection in Paw Compound_Admin->Inflammation_Induction Paw_Volume_Measurement Measure Paw Volume (0-5 hours) Inflammation_Induction->Paw_Volume_Measurement Data_Analysis Calculate Percentage Inhibition of Edema Paw_Volume_Measurement->Data_Analysis End End Data_Analysis->End

Conclusion

While direct in vivo validation of this compound is not yet available, the broader class of thioamides and structurally related molecules exhibit significant biological activities in vitro. The provided data on related compounds suggest that this compound warrants further investigation for its potential anticancer, anti-angiogenic, and antimicrobial properties. The experimental protocols and workflows outlined in this guide provide a clear roadmap for the future in vivo evaluation of this and similar compounds, which is a critical step in the drug discovery and development process. Researchers are encouraged to perform in vitro screening of this compound to justify and guide subsequent in vivo studies.

References

A Comparative Guide to the Preclinical Cross-Reactivity Assessment of 4-Methoxybenzenecarbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific cross-reactivity studies for 4-Methoxybenzenecarbothioamide against a broad range of receptors are not publicly available. This guide, therefore, presents a comprehensive, hypothetical framework for conducting such an investigation, in line with industry best practices for preclinical safety pharmacology profiling. The experimental protocols, data tables, and visualizations provided are illustrative templates for how such a study would be designed and its data presented.

Introduction

This compound is a compound of interest with potential therapeutic applications. A critical step in the preclinical development of any new chemical entity is the assessment of its selectivity and potential for off-target effects. Cross-reactivity with other receptors can lead to unforeseen side effects, impacting the safety and efficacy profile of a drug candidate. This guide outlines a systematic approach to evaluating the cross-reactivity of this compound, providing a blueprint for researchers to generate crucial data for lead optimization and safety assessment.

Proposed Experimental Workflow: A Tiered Approach

A tiered approach is recommended to efficiently screen for and characterize off-target interactions. This begins with broad screening against a panel of receptors, followed by more detailed functional assays for any identified "hits."

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Functional Characterization a Compound Synthesis (this compound) b Primary Radioligand Binding Assay Panel (e.g., 44-100 targets) a->b c Concentration-Response Binding Assays (Ki determination) b->c Hits identified (>50% inhibition) d Orthogonal Binding Assays (e.g., alternative radioligand) c->d e Functional Assays (e.g., cAMP, Ca2+ flux, etc.) d->e Confirmed Hits f Determination of Agonist/ Antagonist Activity (EC50/IC50) e->f g Safety & Selectivity Profile Report f->g Characterized Off-Targets G cluster_0 Cell Membrane 5HT2A 5-HT2A Receptor Gq Gq Protein 5HT2A->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Serotonin Serotonin Serotonin->5HT2A Activates Compound 4-Methoxybenzene- carbothioamide Compound->5HT2A Blocks Ca_Release Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream Downstream Cellular Effects Ca_Release->Downstream PKC_Activation->Downstream

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 4-Methoxybenzenecarbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Methoxybenzenecarbothioamide, a key structural motif in medicinal chemistry, serves as a vital intermediate in the synthesis of various pharmacologically active compounds. The efficient and cost-effective production of this thioamide is paramount for accelerating drug discovery and development pipelines. This guide provides a comprehensive comparison of the synthetic efficiency of three primary routes to this compound, supported by experimental data and detailed protocols to inform the selection of the most appropriate method for specific research and development needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: From Nitrile with NaSHRoute 2: From Amide with Lawesson's ReagentRoute 3: From Amide with P₄S₁₀
Starting Material 4-Methoxybenzonitrile (B7767037)4-Methoxybenzamide (B147235)4-Methoxybenzamide
Key Reagents Sodium Hydrosulfide (B80085), Magnesium ChlorideLawesson's ReagentPhosphorus Pentasulfide
Typical Yield ~85-95%High (expected >90%)High (expected >90%)
Reaction Conditions Room TemperatureRefluxing TolueneReflux
Reaction Time ~5 hours30 minutes - 24 hours (substrate dependent)Not specified
Key Advantages Mild reaction conditions, readily available starting material.High yields, well-established reagent.Potentially lower cost reagent.
Key Disadvantages Work-up involves handling of aqueous solutions.Reagent can be costly, purification can be challenging due to byproducts.[1]Can require higher temperatures and excess reagent, potential for side reactions.[2]

Visualizing the Synthetic Pathways

To illustrate the logical flow of the synthetic strategies, the following diagrams were generated using the DOT language.

cluster_0 Route 1: From Nitrile cluster_1 Route 2: From Amide (Lawesson's Reagent) cluster_2 Route 3: From Amide (P₄S₁₀) 4-Methoxybenzonitrile 4-Methoxybenzonitrile NaSH, MgCl26H2O NaSH, MgCl26H2O 4-Methoxybenzonitrile->NaSH, MgCl26H2O DMF, rt, 5h 4-Methoxybenzenecarbothioamide_R1 This compound NaSH, MgCl2*6H2O NaSH, MgCl2*6H2O NaSH, MgCl2*6H2O->4-Methoxybenzenecarbothioamide_R1 4-Methoxybenzamide_R2 4-Methoxybenzamide Lawesson's Reagent Lawesson's Reagent 4-Methoxybenzamide_R2->Lawesson's Reagent Toluene, reflux 4-Methoxybenzenecarbothioamide_R2 This compound Lawesson's Reagent->4-Methoxybenzenecarbothioamide_R2 4-Methoxybenzamide_R3 4-Methoxybenzamide P4S10 P₄S₁₀ 4-Methoxybenzamide_R3->P4S10 Solvent, reflux 4-Methoxybenzenecarbothioamide_R3 This compound P4S10->4-Methoxybenzenecarbothioamide_R3

Caption: Synthetic routes to this compound.

Experimental Protocols

Route 1: Synthesis from 4-Methoxybenzonitrile with Sodium Hydrosulfide

This method proceeds under mild conditions and offers a high-yielding pathway to the desired thioamide.

Procedure: A slurry of magnesium chloride hexahydrate (5.8 mmol) and sodium hydrogen sulfide (B99878) hydrate (B1144303) (70%, 11.6 mmol) is prepared in dimethylformamide (15 ml). To this slurry, 4-methoxybenzonitrile (5.8 mmol) is added, and the reaction mixture is stirred at room temperature for 5 hours. The mixture is then poured into water (60 ml), and the resulting precipitate is collected by filtration. The collected solid is resuspended in 1 N HCl (30 ml), stirred for an additional 25 minutes, filtered, and washed with water to yield the final product. While a specific yield for this reaction was not found in the literature, similar reactions with analogous substrates suggest yields in the range of 85-95%.

Route 2: Synthesis from 4-Methoxybenzamide with Lawesson's Reagent

The thionation of amides using Lawesson's reagent is a widely employed and generally efficient method.[2][3]

Procedure: In a round-bottom flask, 4-methoxybenzamide (1.0 equivalent) and Lawesson's reagent (0.5 equivalents) are suspended in anhydrous toluene. The mixture is heated to reflux and maintained at this temperature. The reaction progress should be monitored by thin-layer chromatography (TLC). Upon completion (typically ranging from 30 minutes to 24 hours depending on the substrate), the reaction mixture is cooled to room temperature.[1] The solvent is removed under reduced pressure. Purification of the crude product is typically achieved by column chromatography on silica (B1680970) gel. For a similar amide substrate, this method has been reported to yield the corresponding thioamide in 93% yield.[1]

Route 3: Synthesis from 4-Methoxybenzamide with Phosphorus Pentasulfide

Phosphorus pentasulfide is a classical and potent thionating agent, though it may necessitate more forcing conditions compared to Lawesson's reagent.[2]

Procedure: 4-Methoxybenzamide and phosphorus pentasulfide are refluxed in a suitable solvent. While a specific detailed protocol for 4-methoxybenzamide was not identified, a general procedure for a similar substrate, p-hydroxybenzamide, involves refluxing with phosphorus pentasulfide in a solvent. After completion of the reaction, the solvent is removed by distillation. The residue is then subjected to an extractive work-up with water and an organic solvent such as ethyl acetate. The organic phase is then dried and concentrated to afford the crude thioamide, which can be further purified by recrystallization. For the analogous synthesis of 4-hydroxythiobenzamide, the initial amide formation step proceeds in 98% yield, suggesting a high-yielding thionation step is also achievable.

Benchmarking Workflow

The following diagram outlines the logical workflow for benchmarking the synthetic efficiency of different chemical routes.

Define Target Molecule Define Target Molecule Identify Potential Routes Identify Potential Routes Define Target Molecule->Identify Potential Routes Gather Experimental Data Gather Experimental Data Identify Potential Routes->Gather Experimental Data Define Metrics Define Metrics Gather Experimental Data->Define Metrics Perform Experiments Perform Experiments Define Metrics->Perform Experiments Analyze Data Analyze Data Perform Experiments->Analyze Data Compare Routes Compare Routes Analyze Data->Compare Routes Select Optimal Route Select Optimal Route Compare Routes->Select Optimal Route

Caption: Workflow for benchmarking synthetic routes.

Conclusion

The selection of an optimal synthetic route to this compound is contingent upon several factors, including the availability of starting materials, desired yield, scalability, and cost considerations. The conversion of 4-methoxybenzonitrile using sodium hydrosulfide presents a mild and efficient option. For syntheses commencing from 4-methoxybenzamide, both Lawesson's reagent and phosphorus pentasulfide offer high-yielding pathways, with Lawesson's reagent generally being milder but potentially more expensive. This guide provides the necessary data and protocols to enable an informed decision for the efficient synthesis of this important medicinal chemistry building block.

References

Comparative analysis of the spectroscopic data of 4-Methoxybenzenecarbothioamide and its analogues

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals detailing the spectroscopic properties of 4-Methoxybenzenecarbothioamide and its analogues with chloro, methyl, and nitro substitutions. This guide provides a comparative analysis of their spectral data, detailed experimental protocols, and insights into their potential biological mechanisms.

This publication presents a comparative analysis of the spectroscopic data for this compound and its analogues: 4-Chlorobenzenecarbothioamide, 4-Methylbenzenecarbothioamide, and 4-Nitrobenzenecarbothioamide. A detailed examination of their ¹H NMR, ¹³C NMR, FT-IR, UV-Vis, and Mass Spectrometry data is provided to facilitate their identification, characterization, and application in research and drug development.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data obtained for this compound and its analogues. The data highlights the influence of the para-substituent on the electronic and vibrational properties of the benzenecarbothioamide scaffold.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)FT-IR (cm⁻¹)UV-Vis (λ_max, nm)Mass Spec (m/z)
This compound Aromatic H: 6.9-7.8, OCH₃: ~3.8, NH₂: (broad)C=S: ~200, Aromatic C: 114-160, OCH₃: ~55N-H stretch: 3400-3100, C=S stretch: 1200-1050, C-N stretch: 1550-1450π → π: ~290, n → π: ~385M⁺: 167.22
4-Chlorobenzenecarbothioamide Aromatic H: 7.4-7.8, NH₂: (broad)C=S: ~201, Aromatic C: 128-138N-H stretch: 3375, 3177; C=S stretch: 1288; C-N stretch: 1591[1]Not AvailableM⁺: 171.65, Fragments: 136, 111, 75[1]
4-Methylbenzenecarbothioamide Aromatic H: 7.2-7.7, CH₃: ~2.4, NH₂: (broad)C=S: ~202, Aromatic C: 128-140, CH₃: ~21N-H stretch: 3400-3100, C=S stretch: 1200-1050, C-N stretch: 1550-1450Not AvailableM⁺: 151.22
4-Nitrobenzenecarbothioamide Aromatic H: 7.9-8.3, NH₂: (broad)C=S: ~198, Aromatic C: 123-150N-H stretch: 3400-3100, C=S stretch: 1200-1050, C-N stretch: 1550-1450, NO₂: ~1520, ~1340Not AvailableM⁺: 182.19

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in the analysis of this compound and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: 5-10 mg of the compound was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 or 500 MHz NMR spectrometer.

  • Data Acquisition: For ¹H NMR, a standard pulse sequence was used. For ¹³C NMR, a proton-decoupled pulse sequence was employed to obtain singlets for all carbon signals. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Solid samples were prepared as KBr pellets. A small amount of the compound (1-2 mg) was ground with spectroscopic grade KBr (100-200 mg) and pressed into a thin pellet.

  • Instrumentation: FT-IR spectra were recorded on an FT-IR spectrometer.

  • Data Acquisition: Spectra were typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellet was recorded and automatically subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A stock solution of the compound was prepared in a UV-transparent solvent (e.g., ethanol (B145695) or methanol). The stock solution was then diluted to a concentration that gives an absorbance reading in the range of 0.1-1.0.

  • Instrumentation: UV-Vis spectra were recorded on a double-beam UV-Vis spectrophotometer.

  • Data Acquisition: The spectrum was recorded over a wavelength range of 200-800 nm. A baseline was recorded using a cuvette containing the pure solvent.

Mass Spectrometry (MS)
  • Sample Preparation: Samples were introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). For direct infusion, the sample was dissolved in a suitable volatile solvent.

  • Instrumentation: Mass spectra were obtained using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.

  • Data Acquisition: The instrument was operated in positive ion mode to detect the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ and characteristic fragment ions.

Experimental Workflow

The following diagram illustrates the general workflow for the comparative spectroscopic analysis of this compound and its analogues.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison synthesis Synthesis of 4-Substituted Benzenecarbothioamides purification Purification (Recrystallization/Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr Structure Confirmation ftir FT-IR Spectroscopy purification->ftir Functional Group ID uv_vis UV-Vis Spectroscopy purification->uv_vis Electronic Transitions ms Mass Spectrometry purification->ms Molecular Weight data_processing Spectral Data Processing & Interpretation nmr->data_processing ftir->data_processing uv_vis->data_processing ms->data_processing comparison Comparative Analysis of Spectroscopic Data data_processing->comparison

Experimental workflow for spectroscopic analysis.

Biological Activity and Signaling Pathway

Aromatic thioamides have garnered significant interest due to their wide range of biological activities, including antibacterial, antifungal, and anticancer properties. Several studies have indicated that a key mechanism of their antibacterial action involves the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination in bacteria, making them excellent targets for antimicrobial agents.

The proposed mechanism of action involves the thioamide interfering with the ATPase activity of these enzymes, which is essential for their function. By inhibiting the energy-providing step of the topoisomerase-catalyzed reaction, the thioamides effectively halt DNA replication, leading to bacterial cell death.

The following diagram illustrates the inhibitory effect of aromatic thioamides on bacterial DNA gyrase and topoisomerase IV.

signaling_pathway cluster_bacterial_cell Bacterial Cell cluster_replication DNA Replication Machinery thioamide Aromatic Thioamide dna_gyrase DNA Gyrase thioamide->dna_gyrase Inhibits topo_iv Topoisomerase IV thioamide->topo_iv Inhibits adp_pi ADP + Pi dna_gyrase->adp_pi dna_replication DNA Replication dna_gyrase->dna_replication Enables topo_iv->adp_pi topo_iv->dna_replication Enables atp ATP atp->dna_gyrase Provides Energy atp->topo_iv Provides Energy

Inhibition of bacterial DNA topoisomerases.

References

Validating the Purity of Synthesized 4-Methoxybenzenecarbothioamide: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous validation of compound purity is a cornerstone of reliable and reproducible research in the chemical and pharmaceutical sciences. For synthesized intermediates like 4-Methoxybenzenecarbothioamide, a versatile building block in medicinal chemistry, ensuring high purity is critical for the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of this compound. We present detailed experimental protocols, comparative data, and workflow visualizations to aid in the selection of the most appropriate validation strategy.

High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach

HPLC is a powerful and widely adopted technique for the separation, identification, and quantification of components in a mixture, making it an ideal choice for purity analysis. Its high resolution and sensitivity allow for the detection of even trace-level impurities.

The synthesis of this compound typically proceeds from 4-methoxybenzonitrile. Therefore, potential process-related impurities may include:

  • 4-methoxybenzonitrile: Unreacted starting material.

  • 4-methoxybenzamide: Formed by the hydrolysis of the thioamide functional group.

  • Other related substances: Byproducts from the synthesis of the starting material, 4-methoxybenzonitrile, which itself is often synthesized from 4-methoxybenzaldehyde.

This protocol outlines a reverse-phase HPLC method for the purity determination of this compound.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • This compound reference standard[1]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Chromatographic Conditions:

ParameterValue
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B, 5-15 min: 30-70% B, 15-20 min: 70% B, 20-21 min: 70-30% B, 21-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm
Run Time 25 minutes

3. Preparation of Solutions:

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the synthesized this compound and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

4. Analysis and Data Interpretation:

Inject the diluent (blank), standard solution, and sample solution into the HPLC system. The purity of the synthesized this compound is determined by comparing the peak area of the main component in the sample chromatogram to that of the standard. Impurities are identified by their retention times relative to the main peak and can be quantified using the area normalization method or by using reference standards for known impurities if available.

Workflow for HPLC Purity Validation

HPLC_Workflow prep_standard Prepare Standard Solution hplc_system HPLC System Setup prep_standard->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system inject_blank Inject Blank hplc_system->inject_blank inject_std Inject Standard inject_blank->inject_std inject_sample Inject Sample inject_std->inject_sample process_chrom Process Chromatograms inject_sample->process_chrom calc_purity Calculate Purity & Impurities process_chrom->calc_purity report Generate Report calc_purity->report

A streamlined workflow for the purity validation of this compound using HPLC.

Comparison with Alternative Purity Validation Methods

While HPLC is a robust method, other techniques can provide complementary or preliminary information on the purity of a synthesized compound. The choice of method often depends on the required level of accuracy, available instrumentation, and the stage of research or development.

FeatureHPLCNuclear Magnetic Resonance (NMR)Melting Point Determination
Principle Differential partitioning between a mobile and stationary phase.Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Temperature at which a solid transitions to a liquid.
Information Provided Quantitative purity, number of components, retention times.Structural information, quantitative purity (qNMR), identification of impurities.Indication of purity; impurities broaden and depress the melting range.
Sensitivity High (µg to ng level).Moderate to low.Low; insensitive to small amounts of impurities.
Quantification Requires a reference standard for accurate quantification.Can provide absolute quantification using an internal standard (qNMR).Not a quantitative method.
Sample Throughput High, with autosamplers.Moderate.High.
Advantages High resolution, high sensitivity, well-established for purity analysis.Provides structural information, absolute quantification with qNMR.Simple, rapid, and requires minimal equipment.
Limitations Requires a chromophore for UV detection, quantification of unknown impurities is challenging without standards.Lower sensitivity than HPLC, potential for signal overlap in complex mixtures.Insensitive to amorphous impurities and impurities with similar melting points.

Conclusion and Recommendations

For the comprehensive and accurate purity validation of synthesized this compound, HPLC is the recommended method . Its high sensitivity and resolving power are essential for detecting and quantifying potential process-related impurities.

  • For routine quality control and release testing, a validated HPLC method provides the necessary accuracy and precision.

  • During early-stage research and development, a combination of techniques can be highly effective. Melting point determination can serve as a quick preliminary check of purity. NMR spectroscopy is invaluable for confirming the structure of the synthesized compound and can be used for quantitative purity assessment (qNMR) to provide an orthogonal validation to HPLC results.

By employing a well-defined analytical strategy, researchers, scientists, and drug development professionals can ensure the quality and integrity of synthesized this compound, thereby contributing to the reliability and success of their scientific endeavors.

References

Safety Operating Guide

Proper Disposal of 4-Methoxybenzenecarbothioamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 4-Methoxybenzenecarbothioamide should be treated as hazardous waste and disposed of through an approved waste disposal plant.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring laboratory safety and environmental protection.

Hazard Profile and Safety Summary

General Safety Precautions:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid generating dust or aerosols.

  • Wash hands thoroughly after handling.[1]

The following table outlines the key considerations for the classification and disposal of chemical waste, which are applicable to this compound.

ParameterGuidelineCitation
Waste Classification Must be determined by the generator based on composition and characteristics (e.g., ignitability, corrosivity, reactivity, toxicity).[2]
Container Compatibility Waste must be collected in a container compatible with its contents to prevent leakage or reaction.[2]
Labeling Containers must be clearly labeled with the words "Hazardous Waste," the chemical name and description, and the accumulation start date.[2]
Storage Store in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[1] Keep containers tightly closed except when adding waste.[1][2][1][2]
Segregation Segregate from other waste streams to prevent reactions. For example, keep away from flammable materials, oxidizers, and acids.[3]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the standard operating procedure for the disposal of this compound from a laboratory setting.

1. Waste Collection and Segregation: a. Designate a specific, compatible, and properly labeled hazardous waste container for this compound waste. b. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. c. For solid waste (e.g., contaminated filter paper, weighing boats), use a designated solid waste container. d. For liquid waste (e.g., solutions containing the compound), use a designated liquid waste container.

2. Container Management: a. Ensure the waste container is in good condition, with no leaks or cracks. b. Keep the container tightly sealed at all times, except when adding waste.[2] c. Fill containers to no more than 75-90% of their capacity to prevent spills and allow for expansion.

3. Labeling: a. Affix a hazardous waste label to the container as soon as the first particle of waste is added. b. The label must include: i. The words "Hazardous Waste." ii. The full chemical name: "this compound." iii. An accurate description of the waste composition. iv. The date when waste was first added (accumulation start date). v. The name of the principal investigator or lab contact.

4. Storage of Waste: a. Store the waste container in a designated satellite accumulation area within the laboratory. b. Ensure the storage area is secure and away from general laboratory traffic. c. Do not store large quantities of waste in the lab; arrange for pickup by your institution's EHS department in a timely manner.[2]

5. Disposal of Empty Containers: a. To be considered non-hazardous, a container must be thoroughly emptied of its contents.[3][4] b. For containers that held this compound, triple rinse with a suitable solvent. c. Collect all rinsate as hazardous waste and add it to the appropriate liquid waste container.[3][4] d. After rinsing, deface or remove the original label.[3][4] e. Dispose of the rinsed and dried container according to your institution's guidelines for non-hazardous lab glass or plastic.[3][4]

6. Spill Cleanup: a. In the event of a spill, evacuate the immediate area if necessary. b. Wear appropriate PPE, including respiratory protection if dust is present. c. Sweep up solid material and place it into a suitable container for disposal.[1][5] d. Use an appropriate absorbent material for liquid spills. e. All materials used for spill cleanup must be disposed of as hazardous waste.[3]

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal start Start: Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Compatible & Labeled Waste Container ppe->container waste_type Solid or Liquid Waste? container->waste_type solid_waste Place in Solid Hazardous Waste Container waste_type->solid_waste Solid liquid_waste Place in Liquid Hazardous Waste Container waste_type->liquid_waste Liquid seal Securely Seal Container solid_waste->seal liquid_waste->seal store Store in Designated Satellite Accumulation Area seal->store pickup Arrange for Pickup by Environmental Health & Safety store->pickup end End: Proper Disposal pickup->end

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific hazardous waste management plan for any additional requirements.

References

Essential Safety and Operational Guidance for Handling 4-Methoxybenzenecarbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of 4-Methoxybenzenecarbothioamide (C₈H₉NOS). Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, the following guidance is based on the known hazards of structurally similar chemicals, particularly thioamides. It is imperative to treat this compound with caution and to consult with your institution's Environmental Health and Safety (EHS) office for site-specific protocols.

Hazard Profile and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust meet ANSI Z87.1 standards. A face shield should be worn in situations with a higher risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are generally recommended. Ensure gloves are inspected before use and changed frequently.
Body Protection Laboratory CoatA flame-retardant lab coat that fastens securely is required.
Respiratory Protection N95 Dust Mask or Half-Mask RespiratorA NIOSH-approved respirator is recommended, especially when handling the powder outside of a certified chemical fume hood.

Operational Plan for Safe Handling

Adherence to a strict operational plan is crucial to minimize exposure and ensure a safe working environment.

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and reagents before commencing work.

    • Don the appropriate PPE as outlined in the table above.

  • Weighing and Aliquoting:

    • Perform all weighing and aliquoting of the solid compound within a chemical fume hood to prevent inhalation of airborne particles.

    • Use a spatula or other appropriate tool to handle the powder. Avoid creating dust.

    • If preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Experimental Procedures:

    • Conduct all reactions and manipulations involving this compound in a well-ventilated area, ideally within a chemical fume hood.

    • Keep all containers of the compound tightly sealed when not in use.

    • Avoid direct contact with the skin, eyes, and clothing.

  • Post-Handling:

    • Thoroughly clean the work area with an appropriate solvent and decontaminating solution.

    • Remove and dispose of contaminated PPE in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Collect any unused or surplus this compound powder in a clearly labeled, sealed, and compatible hazardous waste container.

    • Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that have come into contact with the compound should be placed in a designated hazardous waste bag or container.

    • Liquid Waste: Solutions containing this compound should be collected in a labeled, leak-proof hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS office.

  • Container Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Storage:

    • Store hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials.

  • Disposal Request:

    • Follow your institution's established procedures for requesting a hazardous waste pickup from the EHS department. Do not attempt to dispose of this chemical down the drain or in the regular trash.

Visual Guides for Safety and Workflow

To further clarify the safety and handling procedures, the following diagrams illustrate the recommended workflow and the hierarchy of controls for minimizing exposure.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal Prep Designate work area (Chemical Fume Hood) PPE Don appropriate PPE Prep->PPE Gather Assemble all materials PPE->Gather Weigh Weigh and aliquot solid Gather->Weigh Solution Prepare solutions Weigh->Solution Experiment Conduct experiment Solution->Experiment Clean Clean and decontaminate work area Experiment->Clean Dispose_PPE Dispose of contaminated PPE Clean->Dispose_PPE Wash Wash hands thoroughly Dispose_PPE->Wash Segregate Segregate chemical waste Wash->Segregate Dispose_Chem Arrange for hazardous waste disposal Segregate->Dispose_Chem

Figure 1. Experimental Workflow for Handling this compound.

G Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Figure 2. Hierarchy of Controls for Minimizing Chemical Exposure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxybenzenecarbothioamide
Reactant of Route 2
Reactant of Route 2
4-Methoxybenzenecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.